Cerium(3+)
Description
Structure
2D Structure
Properties
CAS No. |
18923-26-7 |
|---|---|
Molecular Formula |
Ce+3 |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
cerium(3+) |
InChI |
InChI=1S/Ce/q+3 |
InChI Key |
XQTIWNLDFPPCIU-UHFFFAOYSA-N |
SMILES |
[Ce+3] |
Canonical SMILES |
[Ce+3] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Cerium Iii Containing Materials
Solution-Phase Synthetic Approaches
Solution-phase methods are widely employed for synthesizing cerium(III)-containing materials due to their simplicity, cost-effectiveness, and scalability. These techniques involve reactions occurring in a liquid medium, allowing for fine control over reaction parameters.
Solvothermal and Hydrothermal Techniques
Solvothermal and hydrothermal synthesis are solution-phase methods conducted under high pressure and temperature in a sealed vessel (autoclave). globalscientificjournal.comrsc.org Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can utilize non-aqueous solvents. These methods promote the nucleation and growth of crystalline materials directly from solution, often resulting in well-defined morphologies and controlled particle sizes.
For instance, crystalline cubic cerium oxide nanoparticles have been synthesized from cerium(III) nitrate (B79036) hexahydrate and sodium hydroxide (B78521) via a hydrothermal method. opticsjournal.netresearching.cn The molar ratio of the NaOH precipitating agent significantly impacts the structural, optical, and photocatalytic activity of the resulting nanoparticles. opticsjournal.netresearching.cn Another hydrothermal approach used cerium nitrate hexahydrate and urea (B33335) to synthesize flower-like cerium carbonate hydroxide nanoparticles, which were then heated to obtain cerium oxide particles. indexcopernicus.com Controlling parameters like pH, reaction time, temperature, solvent type, and solute concentration in hydrothermal processes allows for the production of particles with desired size and shape. rsc.org Cerium oxide nanorods, for example, have been synthesized from cerium hexahydrate and urea using a surfactant-free hydrothermal method. rsc.org
Controlled Precipitation and Co-precipitation Protocols
Precipitation methods involve the formation of a solid from a solution by a chemical reaction. Controlled precipitation and co-precipitation techniques are used to synthesize cerium(III)-containing materials by carefully controlling parameters such as pH, temperature, concentration, and the rate of reagent addition to influence particle size, morphology, and composition. nih.govscirp.org
In co-precipitation, multiple precursors are precipitated simultaneously to form a mixed-component material. A simple co-precipitation method using cerium(III) nitrate hexahydrate and potassium carbonate precursors has been reported for the synthesis of cerium oxide nanoparticles. nih.govscielo.org.mx Aqueous solutions of the precursors are mixed, leading to the precipitation of cerium(III) carbonate, which is then typically dried and calcined to yield cerium oxide. nih.govscielo.org.mx Maintaining a constant pH, such as pH 6, during the precipitation is important. scielo.org.mx Another study utilized cerium(III) nitrate hexahydrate and sodium hydroxide in a co-precipitation method at ambient temperature to synthesize cerium oxide nanoparticles. aip.orgaip.orgresearchgate.net The obtained nanoparticles exhibited a cubic phase structure with an average crystallite size of approximately 13.70 nm. aip.org
The precipitation method using cerium nitrate hexahydrate as a precursor commonly yields spherical cerium oxide nanoparticles with sizes ranging from 3 to 27 nm. nih.gov The use of capping agents, solvents, or doping agents can help narrow the polydispersity of the nanoparticles. nih.gov
Reverse Micelle Synthesis for Nanostructured Materials
Reverse micelle synthesis, also known as microemulsion synthesis, is a method that utilizes a thermodynamically stable and isotropic dispersion of a polar phase within a non-polar phase, stabilized by a surfactant. psu.edumdpi.com These microemulsions contain nanoscale aqueous cores that act as nanoreactors, allowing for the controlled synthesis of nanoparticles with tailored size, shape, and composition. psu.educore.ac.uk
Cerium oxide nanoparticles have been prepared using reverse micellar synthesis with cerium nitrate as the starting material, sodium hydroxide as a precipitating agent, an oil phase (e.g., n-octane), a surfactant (e.g., cetyl trimethyl ammonium (B1175870) bromide - CTAB), and a co-surfactant (e.g., 1-butanol). researchgate.net This method has been shown to produce small-sized nanoparticles, with average diameters around 3.7 nm and well-defined polyhedral shapes. researchgate.net Another application of the reverse micellar route involves the synthesis of cerium oxalate (B1200264) precursors, which are then decomposed to form cerium oxide nanoparticles. ias.ac.inias.ac.in Spherical particles of cerium(III) oxalate with sizes of 4-6 nm were obtained using this method. ias.ac.inias.ac.in
Template-Directed Synthesis Strategies
Template-directed synthesis involves using a pre-existing structure (a template) to control the size, shape, and morphology of the synthesized material. This can include hard templates (e.g., porous membranes, colloidal crystals) or soft templates (e.g., surfactants, polymers, biomolecules). While the provided search results did not offer specific detailed examples of template-directed synthesis strategies exclusively focused on Cerium(3+) within the context of this outline, this approach is a recognized method in nanomaterial synthesis for controlling structure.
Green Synthesis Strategies for Cerium(III)-Based Nanomaterials
Green synthesis approaches for cerium(III)-based nanomaterials emphasize the use of environmentally friendly and non-toxic materials and processes. These methods often occur under ambient conditions, are cost-effective, and reduce the generation of hazardous by-products compared to traditional chemical and physical methods. researchgate.netnih.gov
Biomolecule-Mediated Synthesis (e.g., Nutrient, Polymer, Plant, Fungus-mediated)
Biomolecule-mediated synthesis utilizes biological entities or biomolecules as reducing, capping, and stabilizing agents for the synthesis of nanoparticles. This approach leverages the natural properties of biomolecules to control nanoparticle formation. nih.govnih.gov
Nutrient-Mediated Synthesis: Nutrient substrates can act as stabilizing agents in the synthesis of cerium oxide nanoparticles. For example, using egg white as a nutrient substrate and stabilizing agent has resulted in the controlled isotropic synthesis of cerium oxide nanoparticles. nih.govmdpi.com Honey, acting as a stabilizing agent, has also been used in a sol-gel process with cerium(III) nitrate hexahydrate in aqueous solutions to synthesize cerium oxide nanoparticles. nih.govnih.govacs.org Pectin, a non-toxic biopolymer extracted from sources like Indian red Citrus maxima peels, can also be utilized for the biosynthesis of spherical cerium oxide nanoparticles with average sizes of ≤40 nm. nih.gov
Polymer-Mediated Synthesis: Natural and synthetic polymers can act as stabilizers during the synthesis of cerium oxide nanoparticles, influencing their size and preventing agglomeration. nih.govmdpi.com Starch, a natural polymer, has been used as a stabilizer in the sol-gel synthesis of cerium oxide nanoparticles from cerium nitrate salt in aqueous solution, yielding cubic fluoride (B91410) nanoparticles with a mean diameter of 6 nm. nih.gov Synthetic polymers like PEG have also been used to create dispersible cerium oxide nanopowders in aqueous solutions. mdpi.com Coordination polymers containing cerium(III) have also been synthesized and used as precursors for the preparation of cerium oxide nanoparticles through thermal decomposition. researchgate.net
Plant-Mediated Synthesis: Plant extracts are frequently used in the green synthesis of cerium oxide nanoparticles. nih.govmdpi.com These extracts contain various bioactive compounds such as flavonoids, polyphenols, terpenoids, amines, ketones, saponins, and tannins, which can act as reducing and capping agents. mdpi.com Plant-mediated methods, also known as phytosynthesis, where plant extracts act as stabilizing and capping agents, can result in the synthesis of cerium oxide nanoparticles. nih.govnih.gov Examples include the synthesis of pure and stable cerium oxide nanoparticles from Acalypha indica leaf extract nih.gov, synthesis using Azadirachta indica (neem) extract nih.govijcce.ac.ir, and synthesis utilizing Oroxylum indicum fruit extract rsc.orgrsc.org. Plant extracts can facilitate the oxidation of Ce³⁺ to Ce⁴⁺ by functioning as complexing agents. rsc.orgrsc.org
Fungus-Mediated Synthesis: Fungi can be employed for the biosynthesis of cerium oxide nanoparticles, often resulting in smaller, more stable, and highly fluorescent particles compared to some plant-mediated methods. researchgate.netnih.govmdpi.comresearchgate.net The thermophilic fungus Humicola sp. has been used for the extracellular synthesis of cerium oxide nanoparticles from aqueous solutions of cerium(III) nitrate hexahydrate. researchgate.netncl.res.inosti.govncl.res.in The nanoparticles formed are naturally capped by proteins secreted by the fungus, contributing to their stability and water dispersibility. researchgate.netncl.res.in
Here is a summary of some research findings on particle sizes obtained from different green synthesis methods:
| Synthesis Method | Biomolecule/Agent Used | Precursor | Particle Size Range (nm) | Morphology | Reference |
| Nutrient-Mediated | Egg white | Cerium(III) acetate (B1210297) hydrate (B1144303) | 6-30 | Plate-like | nih.gov |
| Nutrient-Mediated | Honey | Cerium(III) nitrate hexahydrate | Not specified | Not specified | nih.govacs.org |
| Nutrient-Mediated | Pectin (from Citrus maxima peels) | Not specified | ≤40 (average) | Spherical | nih.gov |
| Polymer-Mediated | Starch | Cerium nitrate salt | 6 | Cubic fluoride | nih.gov |
| Plant-Mediated | Azadirachta indica (neem) extract | Cerium nitrate | 10-50 (average) | Spherical | ijcce.ac.ir |
| Plant-Mediated | Acalypha indica leaf extract | Not specified | Not specified | Pure and stable | nih.gov |
| Plant-Mediated | Gloriosa superba plant extract | Cerium salt | 5 | Spherical small crystals | nih.gov |
| Plant-Mediated | Aloe barbadensis miller (Aloe vera) plant extract | Cerium(III) nitrate hexahydrate | 63.3 (mean) | Spherical | nih.gov |
| Plant-Mediated | Olea europaea leaf extract | Cerium nitrate | 24 | Single-face cubic | nih.gov |
| Plant-Mediated | Oroxylum indicum fruit extract | Cerium(III) nitrate hexahydrate | 23.58 | Cubic fluorite | rsc.org |
| Fungus-Mediated | Humicola sp. | Cerium(III) nitrate hexahydrate | 12-20 (range), 16 (avg) | Polydisperse, spherical | researchgate.netncl.res.in |
| Fungus-Mediated | Humicola sp. | Cerium (Ⅲ) nitrate hexahydrate | 12-20 | Spherical | researchgate.net |
Accelerated Synthesis Methods: Microwave and Ultrasound-Assisted Routes
Accelerated synthesis methods, such as those employing microwave and ultrasound irradiation, have emerged as powerful tools for preparing Cerium(III)-containing materials efficiently. These techniques often offer reduced reaction times, lower energy consumption, and improved control over product characteristics compared to conventional heating methods.
Microwave-assisted synthesis has been successfully applied to the preparation of various Cerium(III) compounds and Cerium(III)-containing materials. For instance, urchin-like Ce(HCOO)₃ nanoclusters have been synthesized via a microwave-assisted method, with the irradiation time playing a significant role in determining the structure and electrochemical performance of the resulting material mdpi.com. The optimization of reaction time is crucial in this method to achieve desired properties mdpi.com. Microwave-assisted synthesis has also been explored for the preparation of cerium-containing mesoporous silica (B1680970) materials, such as Ce-UVM-7. This approach is considered faster and more scalable than conventional heating methods for incorporating high concentrations of cerium into the silica structure mdpi.comacs.org. In the synthesis of CeO₂ nanoparticles, the microwave-assisted hydrothermal method has demonstrated that synthesis time directly influences the crystallinity, particle size, and morphology of the resulting nanoparticles scielo.br. Beyond material synthesis, microwave irradiation has also been utilized in organic reactions catalyzed by Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), such as the synthesis of N-aryl pyrroles and polysubstituted oxazole (B20620) derivatives, providing a more convenient and safer reaction environment benthamdirect.comresearchgate.netresearchgate.net.
Ultrasound-assisted synthesis, also known as sonochemical synthesis, utilizes acoustic cavitation to enhance chemical reactions and material formation. This method has been employed for the synthesis of CeO₂ nanoparticles, including a "green synthesis" approach using Prosopis juliflora leaf extract, which resulted in nanoparticles with a small particle size semanticscholar.org. Ultrasound has also facilitated the synthesis of Ce/Fe nanoparticles impregnated onto activated carbon for applications like fluoride remediation researchgate.net. In the preparation of mesoporous silica structures, ultrasound micromixing has been shown to improve the dispersion of cerium within the self-assembled network mdpi.com. Ionic liquid-assisted sonochemical methods have been used for the preparation of CeO₂ nanoparticles starting from Cerium(III) acetate monohydrate, Cerium(III) nitrate hydrate, and Cerium(III) chloride hydrate. In this approach, the sonication time is a key parameter affecting the crystallinity and particle size of the synthesized nanoparticles acs.org. Furthermore, an ultrasound-assisted route has been developed for the facile synthesis of CeF₃ nanocrystals, where the choice of different fluorine sources (such as KBF₄, NaF, and NH₄F) allowed for the control of nanocrystal morphology, yielding disk, rod, and dot shapes researchgate.net. Ultrasound-assisted sol-gel methods have also been used to synthesize Ce-doped cubic-hexagonal ZnTiO₃ researchgate.net.
These accelerated synthesis methods offer significant advantages in terms of reaction kinetics and energy efficiency, making them valuable techniques for the synthesis of Cerium(III)-containing materials with controlled properties.
Precision Control over Morphological and Size-Dependent Material Synthesis
Achieving precise control over the morphology and size of Cerium(III)-containing materials is crucial for tailoring their functional properties. Various synthesis parameters and methodologies have been developed to manipulate these characteristics at the nanoscale and microscale.
In the synthesis of cerium oxide nanoparticles, parameters such as temperature, capping agents, and pH are critical for controlling and narrowing particle size and morphology in methods like microemulsion and hydrothermal synthesis nih.gov. Non-aqueous synthesis routes, particularly when combined with the use of surfactants, offer effective control over the size and shape of cerium oxide nanoparticles, often resulting in reduced aggregation tesisenred.net. The hydrothermal method allows for the manipulation of nanoparticle morphology, yielding structures such as nanocubes, nanorods, nano-octahedral, and submicronic particles, by adjusting synthesis parameters like temperature and reactant concentrations nih.gov. The use of specific capping agents, solvents, or doping agents in precipitation methods can also help to narrow the polydispersity of the synthesized nanoparticles nih.gov.
Precipitation in water-alcohol solutions has been shown to enable the synthesis of CeO₂ nanoparticles with controlled sizes and Ce⁴⁺/Ce³⁺ ratios, primarily by varying the concentration of alcohol in the solution. This method has yielded nanoparticles with sizes ranging from approximately 6 nm to 15 nm mdpi.com. The controlled synthesis and self-assembly of CeO₂ nanocubes have been achieved, where the size of the nanocubes can be precisely tuned by adjusting the molar ratio of oleylamine (B85491) (OLA) to Ce(III) precursor. This approach has produced small nanocubes around 4 nm and larger ones ranging from approximately 7.76 nm to 15.65 nm acs.org.
The choice of cerium precursor also plays a significant role in determining particle size and morphology. For instance, in the synthesis of ceria nanocubes via a hydrothermal route, using Ce(NO₃)₃·6H₂O as the precursor resulted in 20 nm nanocubes, while using (NH₄)₂Ce(NO₃)₆ yielded smaller 5 nm nanocubes scispace.com. The dosage of the Cerium(III) precursor, such as Ce(NO₃)₃·6H₂O, has been identified as a key factor influencing the morphology of intermediate cerium carbonate hydroxide precursors, which in turn affects the properties of the final CeO₂ product amse.org.cn.
Hydrothermal methods are widely used for morphology-selective synthesis. For example, gear-like CeO₂ microstructures have been synthesized using Ce(NO₃)₃·6H₂O, ammonium bicarbonate (NH₄HCO₃), and cetyltrimethylammonium bromide (CTAB) amse.org.cn. Control over the morphology and particle size of cerium carbonate hydroxide and subsequent ceria micro/nanostructures can be achieved in hydrothermal synthesis by varying reaction time, temperature, and urea concentration researchgate.net.
The supercritical solvothermal method offers another route to control morphology. Using different Cerium(III) sources like CeCl₃·7H₂O and Ce(NO₃)₃·6H₂O in different solvents (ethanol and methanol) has resulted in distinct morphologies, including rod-like particles (200-400 nm in diameter and 1-2 µm in length) and spherical particles (300-500 nm in diameter) researchgate.net. The sol-gel method, utilizing Cerium(III) nitrate, acetate, or acetylacetonate (B107027) as precursors and various stabilizers, also allows for significant control over the physical-chemical properties, including the size and morphology of the resulting ceria powders researchgate.net.
Continuous flow synthesis methods, such as the continuous flow microchannel synthesis based on precipitation, have demonstrated improved control over particle size and narrower size distribution (e.g., 15.0±4.7 nm) compared to traditional batch synthesis methods, while also reducing agglomeration oregonstate.edu.
The hydroxide-mediated approach is recognized for its ability to achieve uniform particle size distribution in cerium oxide synthesis, with reported average sizes ranging from 10 nm to 30 nm or 40 nm to 50 nm mdpi.com. Even in methods starting with Cerium(IV) precursors, like the thermal hydrolysis of ammonium cerium(IV) nitrate, subsequent surface modification can yield nanocrystalline cerium dioxide sols with controlled crystallite sizes (~3 nm) and hydrodynamic diameters (~10–15 nm) mdpi.com.
The synthesis time in accelerated methods also plays a role in size and morphology control. In the microwave-assisted hydrothermal synthesis of CeO₂ nanoparticles, increasing the synthesis time from 5 to 8 minutes led to an increase in particle size and a change in morphology from spherical to cubic/polyhedral scielo.br.
Electronic Structure and Theoretical Investigations of Cerium Iii Systems
Quantum Chemical Computational Methods
Quantum chemical methods are powerful tools for elucidating the intricate electronic and structural properties of cerium(III) complexes. These methods allow for a detailed analysis that complements experimental findings.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of cerium-based materials. uic.edu DFT calculations are employed to optimize the geometry of Ce(III) complexes and to understand their electronic characteristics. rsc.orgifpan.edu.pl For instance, DFT has been used to study Ce(III) complexes with various ligands, providing insights into their stability and reactivity. nih.gov The theory helps in approximating electron correlation effects in a cost-effective manner. rsc.org Calculations are often performed using functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) to describe the exchange-correlation energy. rsc.orgifpan.edu.pl
DFT studies have been instrumental in explaining the shift in the Ce(III)/Ce(IV) redox potential in the presence of different acids by calculating the energy of complexation. acs.orgnih.gov Furthermore, DFT calculations can predict the half-wave potential (E₁⸝₂) values of Ce(IV)/Ce(III) redox reactions, which can be correlated with experimental cyclic voltammetry data. researchgate.net The analysis of frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), derived from DFT calculations, reveals the electron donor and acceptor sites within a molecule, indicating its electronic stability and reactivity. rsc.orgifpan.edu.pl For example, a large energy gap between the HOMO and LUMO suggests high electronic stability. ifpan.edu.pl
Table 1: DFT Calculated Properties for Selected Cerium(III) Systems
| System | Calculated Property | Value | Reference |
|---|---|---|---|
| [Ce(H₂O)₉]³⁺ to bisulfate complexes | Shift in Ce-O bond length | 0.14 Å | acs.org |
| Ce(III) complex with ferrocenyl dithiophosphonate | SOMO-LUMO Energy Gap (ΔE) | 9.042 eV | ifpan.edu.pl |
This table is interactive. Click on the headers to sort the data.
Quantum Mechanical Charge Field (QMCF) Molecular Dynamics (MD) is a sophisticated simulation technique that combines quantum mechanics for a core region with molecular mechanics for the surrounding environment. This hybrid approach is particularly useful for studying ions in solution. The first quantum chemical simulation of the aqueous Ce³⁺ ion was conducted using the QMCF-MD approach. nih.govresearchgate.net
This method allows for the investigation of both structural and dynamical properties of the hydrated ion. nih.govresearchgate.net Key findings from QMCF-MD simulations of aqueous Ce(III) include the determination of the coordination number and the structure of the hydration shells. researchgate.net The simulation results for structural values and the ion-oxygen stretching motion's wavenumber show excellent agreement with experimental data. nih.govresearchgate.net The simulations revealed a first shell coordination of 9.1 water molecules, with the radial distribution function indicating a well-defined first hydration sphere. researchgate.net The primary structural motifs observed for the hydrate (B1144303) are a tri-capped trigonal prism and a capped square antiprism. researchgate.net
Table 2: Structural and Dynamical Data for Aqueous Ce(III) from QMCF-MD Simulation
| Property | Value | Unit |
|---|---|---|
| Average Coordination Number (1st shell) | 9.1 | - |
| Mean Ce³⁺-O Distance (1st shell) | 2.59 | Å |
| Mean Ce³⁺-H Distance (1st shell) | 3.24 | Å |
This table is based on data from a QMCF-MD study and provides insights into the immediate environment of the Ce(III) ion in water. nih.govresearchgate.net
Ligand Field Theoretical Frameworks and 4f-Orbital Electronic Configurations
The electronic properties of cerium(III), which has a 4f¹ electronic configuration, are significantly influenced by the electrostatic field created by the surrounding ligands, an effect described by Ligand Field Theory (LFT). wikipedia.orgnih.gov The single 4f electron gives rise to a ²F ground term, which is split by spin-orbit coupling into a ²F₅⸝₂ ground state and a ²F₇⸝₂ excited state. nih.govacs.orgpolimi.it The ligand field further splits these levels, leading to the distinct spectroscopic and magnetic properties of Ce(III) complexes. polimi.it
The interaction between the Ce(III) ion and the ligands can modulate the redox potential of the Ce(IV)/Ce(III) couple. A correlation has been established between the ligand field strengths and the redox potentials, demonstrating that the electronic environment has a profound effect on the thermodynamic properties of the ion. acs.orgnih.gov In contrast to the sharp, parity-forbidden 4f-4f transitions in many other lanthanides, Ce(III) complexes can exhibit broad and intense luminescence due to allowed 4f-5d transitions. rsc.org The energy of these transitions is sensitive to the ligand environment, allowing for the tuning of emission wavelengths from the UV to the green region by appropriate ligand selection. rsc.org
Analysis of Spin-Hamiltonian Parameters and Superposition Model Applications
The magnetic properties of cerium(III) complexes, particularly their behavior as single-molecule magnets (SMMs), are analyzed using spin-Hamiltonian parameters. nih.govacs.orgub.edu Although Ce(III) has only one unpaired electron (S=1/2), significant magnetic anisotropy can arise from spin-orbit coupling, which is essential for SMM behavior. nih.govacs.org The analysis of spin dynamics and magnetic relaxation mechanisms, such as the Orbach, direct, Raman, and quantum tunneling processes, provides a detailed understanding of these systems. ub.edu
Experimental data from magnetic susceptibility measurements are fitted to models to extract parameters that describe the magnetic anisotropy and the relaxation times of the magnetization. acs.org Multiconfigurational calculations are often performed to complement the experimental data and provide deeper insight into the electronic structure and the factors governing the magnetic behavior of these complexes. nih.govub.edu
Computational Elucidation of Coordination Environments and Solvation Shell Dynamics
Computational methods are vital for characterizing the coordination environment and the dynamics of the solvation shell around the cerium(III) ion. Studies have shown that in aqueous solutions, Ce³⁺ is typically coordinated by nine water molecules, forming a [Ce(H₂O)₉]³⁺ complex. acs.orgnih.gov The structure and dynamics of this hydration shell have been investigated in detail using techniques like QMCF-MD simulations. nih.govresearchgate.net
These simulations provide information on mean ligand residence times and the mechanisms of ligand exchange reactions. researchgate.net The coordination environment can be significantly altered by the presence of other ligands in solution. For example, in deep eutectic solvents containing chloride, the first solvation shell of Ce³⁺ is dominated by water and chloride ions. acs.org The composition of this shell is highly dependent on the molar ratio of the solvent components. acs.org DFT-based molecular dynamics can also be used to study the effects of solution composition on the solvation shell structure and dynamics, revealing the interplay between ion-water and ion-ion interactions. rsc.org
Table 3: Coordination Numbers of Ce(III) in Different Solvent Systems
| Solvent System | Dominant Coordinating Species | Mean Coordination Number | Computational Method | Reference |
|---|---|---|---|---|
| Aqueous Solution | Water (Oxygen) | 9.1 | QMCF-MD | researchgate.net |
| Sulfuric Acid | Water | 9 | EXAFS/DFT | nih.gov |
This interactive table summarizes the coordination environment of Cerium(3+) in various solutions as determined by computational and experimental methods.
Theoretical Models for Charge Transfer Mechanisms (e.g., Marcus Theory)
The transfer of an electron to or from a cerium(III) ion is a fundamental process in its chemistry. Marcus theory provides a theoretical framework for understanding the rates of such electron transfer reactions. wikipedia.org This theory explains the reaction rate in terms of the free energy of the reaction and a reorganization energy, which is the energy required to change the structure of the reactants and the solvent from the initial to the final state without the electron transfer. wikipedia.orglibretexts.org
The Ce³⁺/Ce⁴⁺ redox couple, known for its asymmetric charge transfer kinetics, has been studied using Marcus theory. acs.orgnih.gov In sulfuric acid, the charge transfer is proposed to occur via a two-step mechanism. acs.orgnih.gov The first step is a chemical process where the Ce⁴⁺ complex exchanges bisulfate ligands with water molecules. acs.orgnih.gov This is followed by a rate-determining outer-sphere electron transfer step that adheres to Marcus theory. acs.orgnih.gov This CE (Chemical-Electron transfer) mechanism successfully explains the experimental observations, including the asymmetry in the charge transfer and the dependence of the redox potential on the acid concentration. acs.orgnih.gov The slow kinetics of electron transfer in some sterically hindered Ce(III) complexes is attributed to a large inner-sphere reorganization energy, as the oxidation to Ce(IV) is typically accompanied by a significant reduction in the cerium-ligand bond lengths. researchgate.net
Advanced Spectroscopic and Characterization Techniques for Cerium Iii Species
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of cerium ions. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the Ce LIII-edge, provides information on the oxidation state of cerium. acs.orgntu.edu.tw For Ce(III) compounds, the XANES spectrum typically exhibits a distinct single peak, which can be differentiated from the characteristic double-peak feature of Ce(IV). researchgate.net High-energy resolution fluorescence-detected XAS (HERFD-XAS) offers enhanced resolution, allowing for a more unambiguous identification of Ce(III) by resolving fine pre-edge features. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) analysis, which examines the oscillations in the absorption coefficient beyond the absorption edge, yields quantitative information about the local atomic environment around the cerium atom. This includes the coordination number, bond distances to neighboring atoms, and the degree of local disorder. acs.orgntu.edu.tw For instance, EXAFS studies can reveal changes in the Ce-O bond distance and coordination number in nanocrystalline cerium oxides as a function of particle size. ntu.edu.tw
X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the elemental composition and oxidation states of elements within the top few nanometers of a material's surface. The Ce 3d core-level spectrum is complex due to final state effects, including multiplet splitting and shake-up/shake-down satellites. chalcogen.ro
The deconvolution of the Ce 3d spectrum allows for the quantification of Ce(III) and Ce(IV) species. The spectrum of Ce(III) is characterized by four peaks, while Ce(IV) exhibits six. thermofisher.comresearchgate.net A key distinguishing feature is the absence of a peak at approximately 917 eV in the Ce(III) spectrum, which is a characteristic satellite peak for Ce(IV). thermofisher.com However, it is important to note that X-ray induced reduction of Ce(IV) to Ce(III) can occur under the high vacuum conditions of XPS, potentially leading to an overestimation of the Ce(III) concentration. researchgate.net Therefore, careful experimental procedures and data analysis are crucial for accurate valence state determination. ucl.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. ceric-eric.eu Since Cerium(III) has a 4f¹ electronic configuration, it is paramagnetic and therefore EPR active. EPR spectroscopy provides detailed information about the local symmetry of the Ce(III) ion's environment and the nature of its interaction with the surrounding ligands. ceric-eric.eu
The EPR spectrum of Ce(III) is characterized by its g-tensor, which is sensitive to the crystal field environment. researchgate.net For instance, in a site of perfect octahedral symmetry, an isotropic g-factor is observed. rsc.org Deviations from this isotropy can provide insights into distortions in the local coordination geometry. researchgate.net EPR studies have been successfully used to characterize Ce(III) centers in various host lattices, including oxides and chlorides. rsc.orgcore.ac.uk
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations
FTIR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups coordinated to the Ce(III) ion. For example, in cerium(III) carboxylate complexes, FTIR can be used to track the changes in the carboxylate stretching frequencies upon coordination. researchgate.net In cerium oxides, a characteristic Ce-O stretching vibration is typically observed in the low-frequency region of the FTIR spectrum. nih.govsemanticscholar.org
Electronic Absorption and Emission Spectroscopy: UV-Visible Diffuse Reflectance (UV/Vis-DR) and Luminescence Studies
Electronic absorption and emission spectroscopies probe the electronic transitions within the Cerium(III) ion. UV-Visible Diffuse Reflectance (UV/Vis-DR) spectroscopy is commonly used to study the electronic properties of solid materials. The UV-Vis spectrum of Ce(III)-containing materials typically shows broad absorption bands in the ultraviolet region, which are assigned to the parity-allowed 4f → 5d electronic transitions. isca.meias.ac.in The position and number of these bands are sensitive to the ligand field environment around the Ce(III) ion. researchgate.net
Luminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. Many Cerium(III) compounds are luminescent, exhibiting broad emission bands that also originate from the 5d → 4f transitions. chemistryviews.org The emission spectrum typically consists of a doublet, corresponding to transitions to the spin-orbit split ²F₅/₂ and ²F₇/₂ ground states. researchgate.net The wavelength and quantum yield of the emission are highly dependent on the host lattice and the coordination environment of the Ce(III) ion. acs.orgoup.com The lifetime of the excited state is typically in the nanosecond range. oup.comacs.org
Advanced Structural and Morphological Probes: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD)
To obtain a complete picture of Cerium(III)-containing materials, spectroscopic techniques are often complemented by methods that probe the material's structure and morphology on a larger scale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. It is used to determine the particle size, shape, and degree of agglomeration of Ce(III)-containing powders and nanoparticles. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to visualize the internal structure of materials. researchgate.net High-resolution TEM (HRTEM) can even resolve the crystal lattice planes, providing information about the crystallinity and presence of defects in Ce(III) compounds. oup.com
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of crystalline materials. The positions and intensities of the diffraction peaks in an XRD pattern are unique to a specific crystal structure. researchgate.netresearchgate.net For Ce(III) compounds, XRD is used to identify the crystal phase (e.g., cerium(III) oxide, cerium(III) fluoride), determine the lattice parameters, and estimate the average crystallite size from the broadening of the diffraction peaks. oup.comurfu.rucore.ac.uk
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of phase transitions, such as melting and crystallization, and to measure the enthalpy changes associated with these processes. researchgate.netdergipark.org.tr
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to study the thermal stability of Cerium(III) compounds and to determine their decomposition pathways. dtu.dkresearchgate.net For example, TGA can be used to follow the dehydration of hydrated cerium(III) salts and their subsequent decomposition to cerium oxide. researchgate.netnaturalspublishing.com
Interactive Data Tables
Table 1: Spectroscopic Data for Selected Cerium(III) Compounds
| Compound | Technique | Key Findings | Reference |
| Ce[N(SiMe₃)₂]₃ | Luminescence | Emission band at 553 nm, lifetime of 24 ns | acs.org |
| [(Me₃Si)₂NC(ⁱPrN)₂]Ce[N(SiMe₃)₂]₂ | Luminescence | Emission band at 518 nm, lifetime of 67 ns | acs.org |
| Ce-E₂ipᵗBu (E = O, S, Se, Te) | Luminescence | Tunable emission from blue to orange-red | chemistryviews.org |
| Ce³⁺ in Lanthanum Ethylsulphate Enneahydrate | Absorption | Five absorption bands between 37,000 and 51,000 cm⁻¹ | researchgate.net |
| Ce³⁺ in Cs₂NaYCl₆ | EPR | Isotropic g-factor, indicating octahedral symmetry | rsc.org |
Table 2: Structural and Thermal Properties of Cerium(III) Compounds
| Compound | Technique | Key Findings | Reference |
| Cerium(III) nitrate (B79036) hexahydrate | TGA/DSC | Decomposition to cerium oxide | researchgate.net |
| Cerium(III) acetate (B1210297) hydrate (B1144303) | TGA | Decomposition through several intermediate steps | dergipark.org.trresearchgate.net |
| Cerium(III) butanoate | DTA/TG | Endothermic peaks below 200°C | dtu.dk |
| Cerium(III) pentanoate | DTA/TG | Similar thermal behavior to Ce-hexanoate | dtu.dk |
| CeO₂ Nanoparticles | XRD | Cubic fluorite structure, crystallite size of ~9 nm | ijettjournal.org |
| CeO₂ Nanoparticles | TEM | Truncated octahedron shapes | oup.com |
Coordination Chemistry of Cerium Iii
Complexation with Diverse Organic and Inorganic Ligands
Cerium(III) readily forms complexes with a variety of organic and inorganic ligands. This complexation is fundamental to understanding its behavior in solution and solid states. Studies have explored the coordination of Ce(III) with simple inorganic ligands like chloride, as well as complex organic molecules including aliphatic amines, morpholines, piperidines, and pyrazole, forming complexes with different metal-to-ligand ratios (2:1, 1:1, and 1:2). asianpubs.org The coordination involves donor atoms such as oxygen and nitrogen. asianpubs.orgresearchgate.net
The interaction of Ce(III) with ligands is influenced by factors such as charge density and polarizability. libretexts.org Research has investigated the binding behavior of Ce(III) with proteins, indicating weak interactions with bovine serum albumin (BSA) and human serum albumin (HSA). orientjchem.org
Application of Hard and Soft Acid-Base (HSAB) Principles in Ligand Affinity
The Hard and Soft Acid-Base (HSAB) theory provides a qualitative framework for predicting the stability of complexes formed between metal ions (acids) and ligands (bases). libretexts.orglibretexts.org According to HSAB theory, hard acids prefer to interact with hard bases, and soft acids prefer to interact with soft bases. libretexts.org
Cerium(III) is generally classified as a hard acid due to its relatively high charge density and smaller ionic size compared to softer metal ions. libretexts.orgresearchgate.net Consequently, Ce(III) tends to form stronger complexes with hard bases, which are typically small, less polarizable ligands with donor atoms like oxygen and nitrogen. libretexts.org This preference is evident in the numerous stable complexes formed between Ce(III) and oxygen- and nitrogen-donor ligands. While HSAB theory is a useful predictive tool, other factors such as the chelate effect and steric hindrance also play significant roles in determining complex stability. libretexts.orgnih.gov
Multidentate Ligand Systems and Macrocyclic Complex Formation
Multidentate ligands, which possess multiple donor atoms capable of binding to a single metal ion, form more stable complexes with metal ions compared to monodentate ligands due to the chelate effect. libretexts.org Cerium(III) forms stable complexes with various multidentate ligands, including aminopolycarboxylates and pyridine-2,4,6-tricarboxylate (PTC). researchgate.netrsc.org
Macrocyclic ligands, a specific type of multidentate ligand where the donor atoms are part of a cyclic structure, can encapsulate the metal ion, leading to enhanced stability (macrocyclic effect). tandfonline.com Studies have focused on the formation and properties of Ce(III) complexes with macrocyclic ligands, such as tetramethyldibenzotetraaza researchgate.net-annulene (tmtaaH2) and EDTA-bis(lactone) derivatives. tandfonline.comescholarship.org The dissociation kinetics of Ce(III) complexes with macrocyclic EDTA-bis(lactone) ligands have been investigated in aqueous solutions, showing that increasing the ring size and the number of oxygen atoms in the ligand enhances the kinetic inertia of the complexes. tandfonline.com Discrete Ce(III) macrocyclic complexes exhibiting interesting properties like ferroelectricity and magnetic bistability have also been reported. rsc.org
Impact of Ligand Reorganization on Redox Properties and Reactivity
The redox chemistry of the Ce(III)/Ce(IV) couple is significantly influenced by the coordination environment and the ability of ligands to reorganize during the electron transfer process. osti.govnih.govresearchgate.netrsc.orgupenn.edu Ligand reorganization energy plays a crucial role in electron transfer reactions; large reorganization energies can lead to significant activation barriers. osti.gov
Studies have shown that the choice of ligand can tune the electrochemical properties and chemical reactivity of Ce(III) complexes. researchgate.net For instance, the redox potential of the Ce(III)/Ce(IV) couple is highly sensitive to the ligand field. upenn.edu Exchanging weakly coordinating ligands like nitrate (B79036) with strongly coordinating ligands such as catecholates can dramatically change the redox potential. upenn.edu The kinetics of Ce(III)/Ce(IV) electron transfer are known to be affected by the structure and thermodynamics of cerium complexes. researchgate.net
Ligand reorganization and redistribution processes have been shown to control the kinetics and products of Ce(III) oxidation reactions. rsc.orgupenn.edu For example, in heterobimetallic frameworks, the redox-inactive metal in the secondary coordination sphere can control ligand reorganization, impacting both thermodynamic and kinetic aspects of Ce(III) oxidation. osti.gov Understanding the changes in the inner coordination sphere during the Ce(III)/Ce(IV) redox reaction is crucial for discerning the charge transfer mechanism and kinetics. researchgate.net
Elucidation of Geometrical Structures and Coordination Numbers
Cerium(III) complexes exhibit a variety of coordination geometries and coordination numbers, reflecting the flexible coordination sphere of the large Ce³⁺ ion. Coordination numbers for Ce(III) are typically high, often ranging from 7 to 12. researchgate.netscribd.comlibretexts.org
Specific examples of reported coordination numbers and geometries include:
Seven-coordinate Ce(III) in certain complexes. researchgate.net
Eight-coordinate Ce(III) with distorted square prism geometry in complexes with H₂DCImPyO⁻ ligands. researchgate.net
Nine-coordinate Ce(III) is common for lighter lanthanides and has been observed in complexes with pyridine-2,4,6-tricarboxylate and water molecules, often exhibiting a tricapped trigonal prism geometry. researchgate.netrsc.orgnih.govresearchgate.net In a Ce(III) complex with a Schiff base ligand and thiocyanate (B1210189) ions, the Ce(III) ion was found to be nine-coordinated by nitrogen atoms from thiocyanate and oxygen atoms from the Schiff base. researchgate.net
Ten-coordinate Ce(III) has been observed in complexes with pyridine-2,4,6-tricarboxylate, oxalate (B1200264), and water, with a distorted monocapped or bicapped square antiprism polyhedron. researchgate.net
Eleven-coordinate Ce(III) has been reported in complexes with nitrate and crown ether ligands like 12-crown-4 (B1663920) and 15-crown-5. libretexts.orgresearchgate.net In one instance, an 11-coordinated Ce(III) ion was coordinated by oxygen atoms from nitrate anions and a methanol (B129727) ligand, and oxygen atoms from a Schiff base ligand. researchgate.net
Nine-coordinate Ce(III) in a MOF structure with a CeO₉ coordination sphere best fitting a muffin polyhedron. rsc.org
The specific geometry adopted depends on the nature of the ligands and the steric and electronic factors. While a coordination number of 6 typically corresponds to an octahedral geometry in some transition metal complexes, Ce(III) with its larger ionic radius favors higher coordination numbers and often exhibits less regular geometries. rsc.orgscribd.comlibretexts.org
Stability and Speciation of Cerium(III) Complexes in Aqueous and Non-Aqueous Media
The stability and speciation of Ce(III) complexes are crucial for understanding their behavior in different environments, particularly in aqueous solutions where hydrolysis and complexation with various anions can occur. wikipedia.org The speciation of Ce(III) refers to the distribution of the metal ion among various chemical species (e.g., free ion, hydrolyzed species, complexes) as a function of solution conditions like pH, ligand concentration, and ionic strength.
In aqueous systems, the free Ce³⁺ ion is the predominant species at low pH. researchgate.net As pH increases, hydrolysis occurs, leading to the formation of hydroxido species such as Ce(OH)²⁺. nih.govresearchgate.net The formation of solid Ce(OH)₃ can occur at higher pH values, although this depends on the specific conditions. nih.govresearchgate.net
The stability of Ce(III) complexes in aqueous solution is quantified by stability constants. Studies have investigated the solution thermodynamics of water-soluble Ce(III) complexes with ligands like the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO). nih.gov The stability constants for complexes such as [Ce(III)(3,4,3-LI(1,2-HOPO))]⁻, [Ce(III)(3,4,3-LI(1,2-HOPO)(OH)]²⁻, and [Ce(III)(3,4,3-LI(1,2-HOPO)H] have been determined, and these values align with those reported for other Ln(III) series complexes. nih.gov
In non-aqueous media, the behavior of Ce(III) complexes can differ significantly from aqueous solutions. For instance, in low dielectric constant media, the formation of charge-neutral coordination ion pairs between the cerium cation and anions like nitrate is strongly favored. osti.gov This can involve the association of anions into either the inner or outer coordination spheres of cerium. osti.gov The stability of these ion pairs can influence processes like liquid-liquid ion transfer. osti.gov The solubility of Ce(III) complexes also varies with the solvent, with some complexes being insoluble in organic solvents like methanol, ethanol, and acetone, but soluble in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.net
Formation and Structural Characterization of Cerium(III)-Containing Coordination Polymers and Metal-Organic Frameworks (MOFs)
Cerium(III) ions serve as building blocks for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These extended structures consist of metal ions linked by organic ligands, forming one-, two-, or three-dimensional networks. rsc.orgresearchgate.netrsc.orgmdpi.comacs.org
The synthesis of Ce(III)-based coordination polymers and MOFs can be achieved through various methods, including solvothermal conditions. rsc.orgresearchgate.netmdpi.comacs.org These materials often exhibit high coordination numbers for the Ce(III) centers and can display irregular geometries. rsc.org
Examples of Ce(III)-containing coordination polymers and MOFs include:
A Ce(III)-based coordination polymer with phenylene-1,4-bis(methylphosphinic acid) linker, forming 2D layers of octahedrally coordinated cerium atoms linked by O-P-O bridges. researchgate.netmdpi.com These layers are further connected by phenylene bridges to form a 3D polymer. researchgate.netmdpi.com
Ce(III) coordination polymers with pyridine-2,4,6-tricarboxylate (PTC) ligand, exhibiting 1D polymeric chains or 3D networks depending on the synthesis conditions. researchgate.netrsc.org The structures often feature 9-coordinate Ce(III) centers coordinated by the PTC ligand and water or solvent molecules. researchgate.netrsc.org
A novel Ce(III)-based MOF with terephthalate (B1205515) (bdc²⁻) and DMF ligands, forming a 3D framework with dinuclear [Ce₂(bdc)₄]²⁻ species as secondary building units. acs.org The Ce(III) centers in this MOF are coordinated by oxygen atoms from the carboxylate ligands and coordinated DMF molecules, exhibiting various coordination modes of the ligands. acs.org
Ce(III) MOFs with 5-methylisophthalate ligand, forming 3D frameworks with CeO₉ coordination spheres. rsc.org
Some Ce(III)-based MOFs have shown interesting properties, such as slow relaxation of magnetization and photoluminescence emission, highlighting the potential applications of these materials. rsc.org
Investigation of Cerium-Oxo Clusters and Polyoxometalates
Cerium, as the most abundant lanthanide, presents unique coordination chemistry due to its accessible +3 and +4 oxidation states, enabling reversible redox behavior. frontiersin.org This characteristic is particularly significant in the formation and study of cerium-oxo clusters (CeOCs) and cerium-containing polyoxometalates (POMs). CeOCs are polynuclear species featuring a core of cerium ions bridged by oxide (O²⁻), hydroxide (B78521) (OH⁻), and/or water ligands, often passivated by organic or inorganic ligands. frontiersin.orgnih.gov POMs, generally anionic clusters of early transition metals linked by oxygen atoms, can incorporate lanthanide ions, including Ce(III). sciopen.comwikipedia.org
Research in this area is driven by the potential applications of these compounds in diverse fields, including catalysis, energy, and materials science. frontiersin.orgnih.govosti.gov CeOCs, for instance, can be viewed as molecular-scale analogues of cerium dioxide (ceria), with properties dependent on their nuclearity and composition, including the ratio of Ce(III) to Ce(IV) ions. frontiersin.orgnih.gov
Cerium-Oxo Clusters
The synthesis of CeOCs can utilize either Ce(III) or Ce(IV) precursors, with in-situ redox reactions often occurring during formation, leading to mixed-valent clusters containing both Ce(III) and Ce(IV). nih.govresearchgate.net The specific reaction conditions, including the solvent and the nature of the ligands, play a critical role in determining the resulting cluster topology and the Ce(III)/Ce(IV) ratio. acs.orgresearchgate.net
Studies have characterized various CeOCs with differing nuclearities (the number of cerium ions in the cluster), ranging from dimers (Ce₂) up to clusters containing one hundred cerium atoms (Ce₁₀₀). nih.gov Mixed-valent CeOCs are particularly prevalent, reflecting the ease of interconversion between the +3 and +4 oxidation states of cerium. frontiersin.org
Detailed Research Findings on CeOC Structures:
Recent research has focused on the synthesis and structural characterization of novel CeOCs. For example, two distinct mixed-valent clusters, Ce₁₄ and Ce₂₄C, were synthesized using cerium nitrate and H₂O₂-oxidized cerium nitrate. frontiersin.org
Ce₁₄ Cluster: This represents the first reported tetradecanuclear cerium oxo cluster. frontiersin.orgnih.gov It crystallizes in the triclinic space group P-1 and contains 14 cerium ions, specifically four Ce(III) ions and ten Ce(IV) ions, as determined by bond valence sum (BVS) calculations. frontiersin.orgnih.gov The Ce(IV) ions are typically eight-coordinated with Ce-O bond distances ranging from 2.157 Å to 2.586 Å, while the Ce(III) ions are nine- or ten-coordinated with longer Ce-O bond distances (2.387 Å to 2.968 Å). frontiersin.orgnih.gov
Ce₂₄C Cluster: This cluster is structurally similar to previously reported 24-nuclear cerium clusters but exhibits a different Ce(III)/Ce(IV) ratio and protonation levels of oxygen atoms. frontiersin.org The synthesis involving the initial coexistence of Ce(IV) and a small amount of Ce(III) facilitated the rapid formation of this cluster. nih.gov
Another study reported the synthesis and structure of acetylacetonate (B107027) (acac⁻)-capped cerium-oxo clusters, including Ce₁₀ and Ce₁₂. nih.govacs.org
Ce₁₀ Cluster: [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂]·10.5MeOH. This cluster contains a mixed-valent Ce(III)/Ce(IV) core. osti.govacs.org Structural analysis suggests a core built from a hexameric unit of six Ce(IV) sites capped by two dimeric Ce(III) units. acs.org
Ce₁₂ Cluster: [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN). This cluster also exhibits a mixed-valent Ce(III)/Ce(IV) composition. osti.govacs.org Its structure consists of a central decamer of edge-sharing Ce(IV) hexameric units with two monomeric Ce(III) sites located at the periphery. acs.org
The location of Ce(III) sites often appears to be at the periphery of the cluster in mixed-valent systems. nih.gov
Data Table: Selected Cerium-Oxo Clusters
| Cluster | Formula (Core) | Nuclearity (Ce) | Ce(III):Ce(IV) Ratio (Core) | Selected Ligands |
| Ce₁₄ | [Ce₁₄O₁₄(OH)₂]¹⁸⁺ | 14 | 4:10 | PhCO₂⁻, DMF |
| Ce₂₄C | [Ce₂₄O₂₈(OH)₈]³⁰⁺ | 24 | 2:22 | PhCO₂⁻, DMF |
| Ce₁₀ | [Ce₁₀O₈(OH)₄]¹⁸⁺ (Proposed core structure)¹ | 10 | Mixed | acac⁻, CH₃O⁻, CH₃OH |
| Ce₁₂ | [Ce₁₂O₁₂(OH)₄]¹⁸⁺ | 12 | 2:10 | acac⁻, CH₃COO⁻ |
| {Ce₃} | [Ce₃(Ph₃CHPO₂)]⁶Cl₃(CH₃OH)(H₂O)₈]² | 3 | 3:0 | Ph₃CHPO₂⁻, Cl⁻, CH₃OH, H₂O |
¹Based on structural description; exact core formula may vary with protonation. ²This is a triangular Ce(III) oxo-cluster. researchgate.net
Cerium-Containing Polyoxometalates
Polyoxometalates (POMs) can serve as versatile ligands for incorporating lanthanide ions like Ce(III). nih.gov The interaction of Ce(III) with lacunary (incomplete) POMs, particularly those based on tungstate (B81510) and molybdate (B1676688) frameworks, has been a significant area of research. stackexchange.comacs.org These hybrid organic-inorganic structures combine the properties of both the POM framework and the incorporated cerium ions. henu.edu.cn
Studies have shown that Ce(III) can be successfully incorporated into various POM structures, forming discrete clusters or extended architectures. sciopen.comresearchgate.net The coordination environment of Ce(III) within POMs is influenced by the specific POM ligand and the synthesis conditions. nih.govresearchgate.net
Detailed Research Findings on Cerium-Containing POMs:
The synthesis of Ce(III)-containing POMs often involves the reaction of Ce(III) salts with lacunary polyoxometalates in aqueous or organic media. deepdyve.com
Tungstogermanates: A notable example is the tungstogermanate [Ce₂₀Ge₁₀W₁₀₀O₃₇₆(OH)₄(H₂O)₃₀]⁵⁶⁻, which contains 20 Ce(III) atoms. deepdyve.comresearchgate.net This large polyanion is synthesized from Ce(III) ions and the lacunary α-GeW₉O₃₄¹⁰⁻ in acidic aqueous medium. deepdyve.com It can be described as a dimer linked by Ce-O(W) bridges. deepdyve.com
Phosphotungstates: Ce(III) complexes with lacunary phosphotungstates, such as [Ce(PW₁₁O₃₉)₂]¹¹⁻, have been synthesized and structurally characterized. nih.gov These structures involve the coordination of Ce(III) to the lacunary sites of the phosphotungstate ligands. nih.gov The coordination chemistry of Ce(III) in these complexes has been compared to that of other trivalent lanthanides and actinides. nih.gov
Tungstoarsenates and Tungstovanadates: Ce(III) has also been incorporated into tungstoarsenate (B1172381) and tungstovanadate frameworks. researchgate.netuah.edu The resulting structures can range from discrete molecular species to more extended assemblies. researchgate.net
Selenotungstates: A novel organic-inorganic hybrid selenotungstate encapsulating cerium, Na₁₆H₆{[Ce₃W₄O₁₀(H₂O)₉(CH₃COO)₃]₂(Se₂W₇O₃₀)(B-α-SeW₉O₃₃)₄}·(C₅H₈NBO₃)·119H₂O, has been synthesized. henu.edu.cn This compound features a heterometallic core containing Ce-W-Se units. henu.edu.cn Structural analysis revealed Ce(III) cations coordinated to oxygen atoms from tungstate, selenotungstate, acetate (B1210297), and water ligands with Ce-O bond distances typically ranging from 2.4 Å to 2.6 Å. henu.edu.cn
The properties of cerium-containing POMs are influenced by the nature of the POM framework and the oxidation state of the incorporated cerium. acs.org The redox activity of the Ce(III)/Ce(IV) couple within these structures is of particular interest for catalytic applications. acs.orgrsc.org
Data Table: Selected Cerium-Containing Polyoxometalates
| Compound Name (or Anion) | Formula (Anion) | Incorporated Cerium Oxidation State(s) | POM Framework Type | Key Structural Features |
| Tungstogermanate {Ce₂₀} | [Ce₂₀Ge₁₀W₁₀₀O₃₇₆(OH)₄(H₂O)₃₀]⁵⁶⁻ | Ce(III) | Germanotungstate | Large cluster, dimer linked by Ce-O(W) bridges |
| Phosphotungstate {Ce(PW₁₁)} | [Ce(PW₁₁O₃₉)₂]¹¹⁻ | Ce(III) | Lacunary Keggin (Phosphotungstate) | Ce(III) coordinated to lacunary sites |
| Selenotungstate Hybrid | {[Ce₃W₄O₁₀(H₂O)₉(CH₃COO)₃]₂(Se₂W₇O₃₀)(B-α-SeW₉O₃₃)₄}²²⁻ | Ce(III) | Selenotungstate | Heterometallic Ce-W-Se core, incorporates lacunary SeW₉ units |
| Triangular Ce(III) Oxo-Cluster within {P₈W₄₈} | [{Fe₈Ce₄O₂(OH)₁₂(H₂O)₈(PO₄)₂}(P₈W₄₈O₁₈₄)]²⁶⁻ | Ce(III), Fe(III) | {P₈W₄₈} (Host) | Fe(III)-Ce(III)-oxo cluster nucleated within POM cavity |
| Tungstoantimonate | [Ce(H₂O)₈][Ce(H₂O)₆][Fe₄(H₂O)₁₀(B-β-SbW₉O₃₃)₂]·16H₂O (Contains polyanion [Fe₄(H₂O)₁₀(B-β-SbW₉O₃₃)₂])²⁶⁻ (Anion charge) | Ce(III), Fe(III) | Lacunary Dawson (Tungstoantimonate) | Heterometallic Fe-Ce structure, 2D infinite structure based on POM and metal complexes. |
| Pentadecatungstate | [H₆Ce₂(H₂O)Cl(W₅O₁₈)₃]⁷⁻ | Ce(III) | Tungstate | Dinuclear Ce(III) unit linked to W₅O₁₈ units |
Properties and Research Focus
The research on CeOCs and Ce-containing POMs often investigates their structural, electronic, and catalytic properties. The mixed-valent nature of many CeOCs and the ability of cerium within POMs to undergo redox changes are central to their functional behavior. frontiersin.orgacs.org
Specific areas of investigation include:
Catalysis: Both CeOCs and Ce-containing POMs have shown potential in various catalytic reactions, often related to oxidation processes, leveraging the Ce(III)/Ce(IV) redox couple. frontiersin.orgnih.govrsc.org The catalytic activity can be influenced by the cluster nuclearity, the Ce(III)/Ce(IV) ratio, and the nature of the ligands or the POM framework. frontiersin.orgnih.govacs.org
Structural Diversity: Researchers continue to explore new synthetic routes to obtain CeOCs and Ce-containing POMs with novel structures and higher nuclearities. sciopen.comnih.gov The use of different ligands and reaction conditions allows for the control of the self-assembly process. acs.orgresearchgate.net
Redox Behavior: Understanding the in-situ redox reactions of cerium ions during cluster formation and the redox properties of the resulting compounds is crucial for their application. frontiersin.orgnih.gov Studies using techniques like X-ray photoelectron spectroscopy (XPS) and UV-Vis spectroscopy help elucidate these processes. frontiersin.org
Relationship to Ceria Nanoparticles: CeOCs are often considered molecular analogues of ceria nanoparticles, providing insights into the structure-property relationships of cerium oxide materials at the nanoscale. nih.govrsc.orgrsc.org
The investigation of Ce(III) in these complex oxo-bridged systems provides valuable insights into its coordination preferences, redox activity, and potential for generating functional materials.
Data Table: Selected Properties and Research Areas
| Compound Type | Key Property/Research Area | Specific Findings/Examples |
| Cerium-Oxo Clusters | Catalytic Activity | Activity in scavenging reactive oxygen species, dependent on Ce(III) content. nih.gov Potential in photocatalytic aerobic oxygenation of sulfides. rsc.orgresearchgate.net |
| Cerium-Oxo Clusters | Structural Evolution | Formation influenced by Ce oxidation states and redox reactions. frontiersin.org Aggregation behavior observed in solution. osti.govnih.gov |
| Cerium-Containing POMs | Redox Properties | Exhibit reversible redox peaks. acs.org Redox behavior can be controlled by POM ligands, influencing enzyme-mimetic activities. acs.org |
| Cerium-Containing POMs | Structural Diversity | Formation of large clusters (e.g., Ce₂₀). deepdyve.comresearchgate.net Incorporation into various POM frameworks (Keggin, Dawson, etc.). nih.govresearchgate.net |
| CeOCs and Ce-POMs | Relationship to Ceria | Act as molecular models for nanoscale CeO₂. nih.govrsc.orgrsc.org |
Redox Chemistry and Reaction Mechanisms Involving Cerium Iii
Kinetics and Thermodynamics of the Ce(III)/Ce(IV) Redox Couple
The Ce(III)/Ce(IV) redox couple exhibits a high redox potential, which varies significantly depending on the electrolyte composition researchgate.netwikipedia.org. For instance, the standard redox potential can range from 1.28 V in 1 M HCl to 1.74 V in 1 M HClO₄ versus the standard hydrogen electrode researchgate.net. This variability highlights the strong influence of the surrounding chemical environment on the thermodynamics of the redox process.
The kinetics of the Ce(III)/Ce(IV) redox reaction are complex and can be relatively slow, particularly in certain acidic media like sulfuric acid soton.ac.ukresearchgate.net. The reaction rate is affected by factors such as the concentration of cerium species, the nature of the electrolyte, and the electrode material soton.ac.ukresearchgate.net. Studies have shown that the reaction rate can be first order at low overpotentials and millimolar concentrations soton.ac.uk. However, at higher concentrations, the apparent reaction order for Ce(III) oxidation can be less than 1 soton.ac.uk.
The kinetics are also influenced by the electrode surface. For example, the reaction rate has been reported to be higher at glassy carbon electrodes compared to platinum electrodes soton.ac.uk. The presence of oxide layers on platinum surfaces can decrease the cathodic charge transfer coefficient soton.ac.uk.
Temperature also plays a role in the kinetics and thermodynamics of the Ce(III)/Ce(IV) couple. Elevated temperatures are generally electrochemically favorable, leading to increased peak currents for the redox reactions and a decrease in the peak potential separation researchgate.net.
The formal potential of the cerium redox reaction is significantly affected by interactions with ligands soton.ac.uk. Changes in the coordination sphere at the electrode surface can lead to a more positive electrode potential soton.ac.uk. The stability of the ceric ion complex, particularly with sulfate (B86663) ions, contributes to the slow reduction kinetics and potential shift observed in sulfuric acid solutions soton.ac.uk.
Research has provided kinetic parameters for the Ce(III)/Ce(IV) couple in different media and at various electrode materials. For instance, diffusion coefficients for Ce(III) in methanesulfonic acid (MSA) have been reported in the range of 2.7 to 6.1 × 10⁻⁷ cm²/s soton.ac.uk. At rotating platinum electrodes in aqueous MSA solutions, values of 2.7 × 10⁻⁶ cm²/s and 5.6 × 10⁻⁶ cm²/s were found for Ce(IV) and Ce(III) ions, respectively, in 2.0 mol dm⁻³ MSA soton.ac.uk.
Here is a summary of some reported kinetic parameters:
| Electrode Material | Electrolyte | Species | Diffusion Coefficient (cm²/s) | Anodic Charge Transfer Coefficient | Cathodic Charge Transfer Coefficient | Reference |
| Glassy Carbon | MSA | Ce(III) | 2.7 - 6.1 × 10⁻⁷ | 0.49 | ~0.25 | soton.ac.uk |
| Platinum | Sulfuric Acid | Ce(III) | - | 0.30 | ~0.20 | soton.ac.uk |
| Platinum | 2.0 M MSA | Ce(IV) | 2.7 × 10⁻⁶ | - | - | soton.ac.uk |
| Platinum | 2.0 M MSA | Ce(III) | 5.6 × 10⁻⁶ | - | - | soton.ac.uk |
The asymmetry of the Ce(III)/Ce(IV) charge transfer, characterized by cathodic charge transfer coefficients typically less than 0.5, is a notable feature soton.ac.uknih.gov.
Electron Transfer Mechanisms: Inner-sphere versus Outer-sphere Pathways
Electron transfer reactions involving metal complexes can occur via two primary mechanisms: inner-sphere and outer-sphere electron transfer davuniversity.org.
In the outer-sphere mechanism, electron transfer occurs between complexes without significant changes in their coordination spheres. No new bonds are broken or formed between the metal centers and bridging ligands during the electron transfer process davuniversity.orgmdpi.com. This mechanism is often described by Marcus theory nih.govmdpi.com.
In the inner-sphere mechanism, electron transfer is mediated by a bridging ligand that is shared between the two metal centers in the precursor and successor complexes davuniversity.org. This mechanism requires at least one of the complexes to be labile, allowing for the formation of a bridging ligand davuniversity.org. Bonds are broken and formed during the process davuniversity.org.
For the Ce(III)/Ce(IV) redox couple, studies suggest that the electron transfer can exhibit outer-sphere characteristics, particularly in certain electrolytes and at specific electrode materials nih.gov. Evidence supporting outer-sphere behavior includes the minimal influence of the electrode material on the kinetics in some cases nih.govacs.org.
However, the Ce(III)/Ce(IV) redox reaction often involves structural changes in the coordination shell between the two oxidation states, which can complicate a simple outer-sphere description nih.gov. Ce(III) is typically coordinated by nine water molecules, forming [Ce(H₂O)₉]³⁺, while Ce(IV) tends to complex with anions in many acidic electrolytes nih.govacs.orgosti.gov. This change in complexation suggests that a simple one-step outer-sphere electron transfer might not fully capture the mechanism, especially in complexing media like sulfuric acid nih.gov.
A proposed mechanism for the Ce(III)/Ce(IV) redox reaction in sulfuric acid involves a two-step process: a chemical step followed by an electron transfer step (CE mechanism) nih.gov. In this mechanism, the anion-complexed Ce(IV) species rapidly undergoes a ligand exchange to form [Ce(IV)(H₂O)₉]⁴⁺, which is then followed by a rate-determining outer-sphere electron transfer between [Ce(IV)(H₂O)₉]⁴⁺ and [Ce(III)(H₂O)₉]³⁺ nih.gov. This CE mechanism, where a chemical step precedes the electron transfer, can explain the observed kinetic data and the shift in redox potential with acid concentration nih.gov.
Even in systems where outer-sphere transfer is dominant, factors like the interaction with the solvent and changes in metal-ligand bond lengths upon oxidation state change can influence the reaction rate davuniversity.org.
Influence of Electrolyte Composition, pH, and Anions on Redox Potential
The electrolyte composition, including the nature and concentration of anions and the pH, significantly influences the formal potential of the Ce(III)/Ce(IV) redox couple soton.ac.ukacs.orgosti.gov. This influence is primarily attributed to the differential complexation of Ce(III) and Ce(IV) ions by the anions present in the solution soton.ac.ukacs.orgosti.gov.
Ce(III) typically exists as the hydrated ion, [Ce(H₂O)₉]³⁺, in various acidic electrolytes nih.govacs.orgosti.gov. In contrast, Ce(IV) has a stronger tendency to form complexes with anions nih.govacs.orgosti.gov. The stability of these Ce(IV)-anion complexes relative to hydrated Ce(IV) affects the ease of reduction of Ce(IV) to Ce(III), thereby shifting the redox potential.
For example, in perchloric acid (HClO₄), which is considered a non-complexing acid, the standard redox potential of the Ce(IV)/Ce(III) couple is high (around +1.7 V) wikipedia.orgacs.org. In the presence of complexing anions like sulfate (SO₄²⁻) or nitrate (B79036) (NO₃⁻), the redox potential shifts to lower values soton.ac.ukacs.orgosti.gov. This shift is more pronounced in sulfuric acid compared to nitric acid, indicating stronger complexation of Ce(IV) by sulfate ions soton.ac.uk. The formation of stable Ce(IV)-sulfate complexes, such as [Ce(IV)(H₂O)₆(HSO₄)₃]⁺, contributes to the observed negative shift in electrode potential as the concentration of sulfuric acid increases soton.ac.uknih.gov.
The pH of the electrolyte also plays a role, particularly in systems where protonation or deprotonation of ligands or cerium species is involved in the complexation equilibria researchgate.net. In concentrated carbonate/bicarbonate media, the formal potential of the Ce(IV)/Ce(III) couple can be influenced by pH, although studies suggest that under certain conditions, the potential corrected for carbonate concentration can be independent of pH, implying similar hydroxide (B78521) stoichiometric coefficients for the major Ce(III) and Ce(IV) species researchgate.net.
Role of Oxygen Vacancies and Surface Defects in Modulating Redox Activity
Oxygen vacancies and surface defects play a crucial role in modulating the redox activity of cerium, particularly in cerium oxide (ceria) materials mdpi.comnih.govnih.govrsc.org. Ceria is well-known for its oxygen storage capacity, which is directly linked to the facile interconversion between Ce(III) and Ce(IV) oxidation states and the formation of oxygen vacancies within its lattice mdpi.comrsc.org.
Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing, often accompanied by the reduction of neighboring Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality mdpi.comnih.gov. These Ce³⁺ sites associated with oxygen vacancies are considered redox-active sites nih.govresearchgate.net.
The concentration and location of oxygen vacancies, especially at the surface of ceria nanoparticles (nanoceria), significantly influence their redox properties and catalytic activity mdpi.comnih.govnih.govrsc.orgresearchgate.net. A higher concentration of surface oxygen vacancies and associated Ce³⁺ sites generally leads to enhanced redox activity nih.govresearchgate.net.
Oxygen vacancies can affect the electronic band structure of ceria, potentially narrowing the band gap and creating localized defect states within the band gap mdpi.comnih.gov. These defect states can facilitate electron transfer processes and reduce the recombination rate of photogenerated electron-hole pairs, which is important for photocatalytic applications mdpi.comnih.gov.
The redox activity of nanoceria, often attributed to the coexistence of Ce³⁺ and Ce⁴⁺ on the surface and the abundance of Ce³⁺ defects, is crucial for its applications as an antioxidant and catalyst nih.govresearchgate.netarxiv.org. The ability of surface cerium ions to switch between the +3 and +4 states allows nanoceria to interact with and scavenge reactive oxygen species (ROS) researchgate.netarxiv.org. Studies have shown a direct correlation between the concentration of surface Ce³⁺ and the antioxidant activity of nanoceria nih.govresearchgate.net.
The formation and dynamics of oxygen vacancies and surface Ce³⁺ species can be influenced by the surrounding atmosphere and temperature rsc.org. Under reducing conditions (e.g., CO-rich environments), Ce⁴⁺ can be reduced to Ce³⁺ with the formation of oxygen vacancies. Conversely, in oxygen-rich environments, Ce³⁺ can be oxidized back to Ce⁴⁺, and oxygen vacancies can be filled rsc.org. The persistence of surface Ce³⁺ species during redox cycling is important for the sustained catalytic activity of ceria-based materials rsc.org.
Techniques like X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) are used to characterize the presence and concentration of Ce³⁺ and oxygen vacancies in ceria materials nih.govnih.govrsc.org.
Redox-Mediated Interactions with Other Chemical Species and Surfaces
Cerium(III) and the Ce(III)/Ce(IV) redox couple are involved in redox-mediated interactions with a variety of other chemical species and surfaces. These interactions are fundamental to the applications of cerium in catalysis, environmental remediation, and chemical synthesis.
The strong oxidizing potential of the Ce(IV)/Ce(III) couple, particularly in acidic media, makes Ce(IV) a powerful oxidant for various organic and inorganic substrates researchgate.netwikipedia.org. Ce(III) acts as the reduced form in these reactions, being the product of the oxidation process.
In the context of catalysis, cerium compounds, especially ceria, are widely used as catalysts and catalyst supports due to their redox properties researchgate.netmdpi.comrsc.org. The ability of cerium to cycle between the +3 and +4 oxidation states allows it to participate in redox cycles that facilitate chemical transformations. For example, ceria is used in automotive exhaust catalysts, water-gas shift reactions, and CO oxidation mdpi.comrsc.org. In these applications, Ce³⁺ species can act as an electron reservoir, enhancing catalytic performance rsc.org.
Cerium's redox chemistry is also involved in interactions with biological systems, particularly in the case of nanoceria researchgate.netarxiv.org. Nanoceria exhibits antioxidant properties by scavenging reactive oxygen species through redox reactions involving the surface Ce(III)/Ce(IV) valency switch researchgate.netarxiv.org. This interaction is mediated by the ability of surface cerium ions to reduce superoxide (B77818) radicals or oxidize hydrogen peroxide arxiv.org.
Furthermore, cerium species can interact with surfaces, such as electrode surfaces in electrochemical processes or mineral surfaces in environmental contexts soton.ac.ukescholarship.org. The kinetics of the Ce(III)/Ce(IV) redox reaction at electrode surfaces are influenced by the electrode material and the presence of surface layers soton.ac.uk.
In natural environments, redox reactions involving Ce³⁺ in minerals can affect their dissolution and the cycling of rare earth elements escholarship.org. For instance, the dissolution of phosphate (B84403) minerals containing Ce³⁺ can be accompanied by the oxidation of Ce³⁺ to Ce⁴⁺ and the precipitation of cerium dioxide, particularly under oxic conditions escholarship.org. These interactions can be mediated by biogenic molecules escholarship.org.
Cerium(IV) is also used as a mediator or co-oxidant in various chemical reactions, such as water oxidation catalyzed by other metal complexes universiteitleiden.nlnih.gov. In these systems, Ce(IV) accepts electrons, being reduced to Ce(III), while the catalyst facilitates the oxidation of water universiteitleiden.nlnih.gov. The interaction involves electron transfer between the catalyst and the cerium species nih.gov.
The complexation of cerium ions with various ligands and molecules in solution also represents a form of interaction that influences their redox behavior and reactivity researchgate.netsoton.ac.uk.
Applications of Cerium Iii Based Materials in Advanced Chemical Technologies
Catalysis Research
The catalytic prowess of cerium(III) compounds is a focal point of contemporary research, with applications spanning a wide array of chemical technologies. The unique electronic structure of the cerium atom, particularly the accessibility of the 4f orbitals, allows for efficient electron transfer processes, which are fundamental to its catalytic activity.
Design of Heterogeneous and Homogeneous Catalysts
The design of cerium(III)-based catalysts is a dynamic field, encompassing both heterogeneous and homogeneous systems. In heterogeneous catalysis, cerium(III) is often incorporated into solid supports, enhancing their stability and activity. For instance, cerium(III) has been immobilized on functionalized halloysite (B83129) to create a highly efficient and reusable catalyst for aza-Diels-Alder reactions, which are crucial for synthesizing bioactive tetrahydroquinolines. nih.gov The resulting nanocatalyst, Ce/Hal-TCT-IDA, features amorphous agglomerated grains and a Ce(III) ion loading of 0.00196 mmol g⁻¹. nih.gov
In the realm of homogeneous catalysis, cerium(III) complexes are valued for their role in promoting organic transformations under mild conditions. nih.gov The development of well-defined cerium(III) complexes allows for precise control over the catalytic process. These complexes are often designed with specific ligands to modulate the redox potential of the Ce(IV)/Ce(III) couple and to enhance their solubility and stability in various reaction media. nih.govacs.org
The versatility of cerium(III) in catalyst design is further exemplified by its use in metal-organic frameworks (MOFs). By incorporating Ce(III) ions into MOF structures, researchers have developed efficient catalysts for various reactions, including phosphate (B84403) hydrolysis. tandfonline.com For example, a MOF prepared from Ce(NO₃)₃ and tetrakis(4-carboxyphenyl)ethylene (B2389416) has been shown to hydrolyze bis(4-nitrophenyl) phosphate. nih.gov
| Catalyst Type | Design Strategy | Application Example | Reference |
| Heterogeneous | Immobilization of Ce(III) on functionalized halloysite | Aza-Diels-Alder reaction | nih.gov |
| Homogeneous | Synthesis of well-defined Ce(III) complexes with specific ligands | Organic transformations under mild conditions | nih.govacs.org |
| Heterogeneous (MOF) | Incorporation of Ce(III) into metal-organic frameworks | Hydrolysis of bis(4-nitrophenyl) phosphate | nih.gov |
Mechanisms of Catalytic Oxidation and Reduction Reactions
The catalytic activity of cerium(III)-based materials in oxidation and reduction reactions is intrinsically linked to the reversible Ce(III)/Ce(IV) redox couple. nih.govacs.org This redox duality allows cerium to act as an efficient electron shuttle, facilitating the transfer of electrons between reactants.
In catalytic oxidation, Ce(III) can be oxidized to Ce(IV), which then acts as a potent oxidizing agent. For instance, in the presence of oxygen or other oxidants, Ce(III) can be converted to Ce(IV), which can then oxidize a substrate, regenerating Ce(III) in the process and completing the catalytic cycle. mit.edu This mechanism is central to many cerium-catalyzed oxidation processes, including the oxidation of organic compounds and the removal of pollutants. nih.govmdpi.com The oxidation of Ce(III) by manganese oxides has been shown to proceed via a multi-step process involving adsorption, oxidation, and surface precipitation of Ce(IV)O₂. acs.org
Conversely, in catalytic reduction, Ce(IV) can be reduced to Ce(III) by a reducing agent. The resulting Ce(III) can then donate an electron to a substrate, effecting its reduction. This process is crucial in reactions such as the reduction of nitrogen oxides (NOx) in automotive exhaust catalysts.
The presence of oxygen vacancies on the surface of ceria (CeO₂) plays a critical role in these redox mechanisms. mdpi.comnih.gov These vacancies facilitate the adsorption and activation of oxygen, leading to the formation of reactive oxygen species that are highly effective in oxidation reactions. nih.gov The dynamic equilibrium between the cerium oxidation states and the formation of oxygen vacancies is a key factor in the catalytic efficiency of ceria-based materials. mdpi.com
Catalysis in Phosphate Hydrolysis
Cerium(III) compounds, often in conjunction with Ce(IV), are highly effective catalysts for the hydrolysis of phosphate esters, which are fundamental components of biological molecules like DNA and ATP. tandfonline.comnih.govtandfonline.com The catalytic mechanism involves a cooperative effort between the two oxidation states of cerium. nih.govtandfonline.com
The more acidic Ce(IV) ion acts as a Lewis acid, coordinating to the phosphate group and activating it for nucleophilic attack. nih.gov Simultaneously, the Ce(III) ion provides a metal-bound hydroxide (B78521) ion, which serves as a potent nucleophile. nih.gov This dual activation mechanism significantly accelerates the cleavage of the otherwise stable phosphate ester bonds. nih.gov
This catalytic activity has been demonstrated with various cerium-based materials, including cerium oxide nanoparticles and cerium-based metal-organic frameworks (MOFs). nih.govtandfonline.comresearchgate.net For example, a binary complex of cerium(III) with an aza-crown ether ligand has shown excellent catalytic activity in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) at neutral pH. jocpr.com The reaction rate was enhanced by about 10⁷ times compared to the spontaneous hydrolysis rate. jocpr.com
| Catalyst System | Substrate | Key Mechanistic Feature | Reference |
| CeO₂ nanoparticles & Ce-based MOFs | Phosphate mono-, di-, and triesters; pyrophosphates | Cooperation between Ce(IV) (Lewis acid) and Ce(III) (provides nucleophile) | nih.govtandfonline.com |
| Ce(III)-aza-crown ether complex | bis(4-nitrophenyl) phosphate (BNPP) | Intramolecular nucleophilic attack facilitated by Ce(III) coordination | jocpr.com |
Soot Combustion Catalysis
Cerium(III)-containing materials, particularly cerium dioxide (ceria), are extensively used as catalysts for the combustion of soot from diesel engines. mdpi.com The catalytic mechanism is multifaceted and involves the generation of highly reactive oxygen species. ua.esua.es
One proposed mechanism is the "active oxygen" pathway, where oxygen from the gas phase is adsorbed onto the ceria surface at oxygen vacancy sites, which are often associated with the presence of Ce(III) ions. nih.govua.esua.es This leads to the formation of peroxide and superoxide (B77818) species, which are highly effective in oxidizing the carbonaceous soot particles at lower temperatures than uncatalyzed combustion. nih.govua.es
Another important mechanism is the NO₂-assisted pathway. ua.escore.ac.uk In the presence of nitrogen oxides (NOx) in the exhaust gas, ceria-based catalysts can facilitate the oxidation of NO to NO₂. core.ac.uk The resulting NO₂ is a more potent oxidant for soot than O₂ alone and can significantly enhance the soot combustion rate. ua.escore.ac.uk
The efficiency of ceria-based soot combustion catalysts is strongly correlated with the concentration of Ce(III) ions on the surface, as this is linked to the number of oxygen vacancies. mdpi.com Various synthesis methods, such as hydrothermal and sonochemical techniques, have been employed to produce ceria with higher Ce(III) concentrations and, consequently, enhanced catalytic activity. mdpi.com
| Soot Combustion Mechanism | Description | Role of Cerium(III) | Reference |
| Active Oxygen Pathway | Formation of reactive oxygen species (peroxide, superoxide) on the catalyst surface. | Ce(III) sites are associated with oxygen vacancies that facilitate oxygen activation. | nih.govua.esua.es |
| NO₂-Assisted Pathway | Catalytic oxidation of NO to NO₂, which is a more potent soot oxidant. | Ceria catalyzes the NO to NO₂ conversion. | ua.escore.ac.uk |
Photocatalysis and Electrocatalysis in Chemical Transformations
Cerium(III) plays a significant role in both photocatalysis and electrocatalysis, contributing to a range of chemical transformations.
In photocatalysis, the presence of Ce(III) in materials like cerium dioxide (CeO₂) can enhance their photocatalytic activity. hep.com.cn The Ce(III)/Ce(IV) redox couple and the associated oxygen vacancies can reduce the recombination of electron-hole pairs, which is a major limiting factor in photocatalysis. hep.com.cn Doping Ce(III) into other photocatalysts, such as TiO₂, has also been shown to improve their performance by facilitating electron transfer to oxygen. acs.org Furthermore, photoexcited [Ce(III)Cl₆]³⁻ has been utilized as a photocatalyst for the functionalization of C-X bonds. acs.org
In electrocatalysis, cerium(III) complexes have been investigated as catalysts for important reactions like water oxidation. A water-soluble [CeIII(DMF)(HSO₄)₃] complex modified on a gold electrode has demonstrated high electrocatalytic activity for water oxidation at neutral pH with an overpotential of approximately 0.34 V. acs.org The mechanism involves the oxidation of the Ce(III) complex to a Ce(IV) species, which then oxidizes water. acs.org Cerium-based materials are also being explored as electrocatalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), with the presence of Ce(III) defects and oxygen vacancies providing active sites and enhancing performance. mdpi.com
Role in Advanced Organic Synthesis Reactions
Cerium(III) compounds, particularly cerium(III) chloride (CeCl₃), are widely used as reagents and catalysts in advanced organic synthesis. researchgate.net The Lewis acidic nature of Ce(III) allows it to activate various functional groups, facilitating a range of transformations.
One of the key applications of Ce(III) is in promoting carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net For example, CeCl₃ can mediate the addition of organometallic reagents to carbonyl compounds, often with high selectivity and in cases where other reagents fail. researchgate.net It has also been employed in the regioselective synthesis of cyclic α-chloro-α,β-enones and α-chloro-β-hydroxy ketones from α,β-epoxy ketones. researchgate.net
Cerium(III) catalysis has also been extended to more complex transformations. For instance, cerium(III) immobilized on a functionalized halloysite has been successfully used as a catalyst for the aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov More recently, cerium-catalyzed C-H acylation of unactivated alkanes has been achieved using acyl azolium reagents under mild conditions, showcasing the potential of cerium catalysis in the functionalization of inert C-H bonds. nih.gov
| Reaction Type | Role of Cerium(III) | Example | Reference |
| C-C and C-Heteroatom Bond Formation | Lewis acid activation of functional groups | Addition of organometallic reagents to carbonyls | researchgate.net |
| Aza-Diels-Alder Reaction | Catalyzes the cycloaddition | Synthesis of tetrahydroquinolines | nih.gov |
| C-H Acylation of Alkanes | Catalyzes the acylation of unactivated C(sp³)-H bonds | Reaction of acyl azoliums with alkanes | nih.gov |
Advanced Materials Science
Cerium(III) ions are pivotal in the advancement of materials science, particularly in technologies requiring specialized optical and energy storage capabilities. The unique electronic structure of Ce(3+), characterized by the 5d→4f transition, allows for the development of materials with tailored luminescent and electrochemical properties.
Development of Optical Materials and Luminescent Phosphors
The application of cerium(III) in optical materials stems from its efficient and tunable luminescence. Ce(3+)-doped materials are integral to the creation of phosphors that can be excited by various sources and emit light across a wide spectral range, from the ultraviolet to the red region. researchgate.net This versatility is due to the sensitivity of the 5d energy level of the Ce(3+) ion to the host lattice environment. researchgate.net
Research into Tunable Ultraviolet Solid-State Lasers
Cerium(III)-doped fluoride (B91410) crystals are at the forefront of research into tunable all-solid-state ultraviolet (UV) lasers. optica.orglaserfocusworld.com These lasers are sought after for a variety of applications, including remote sensing, medicine, and industry. nasa.govtaylorfrancis.com The strong 5d→4f interconfigurational vibronic transitions of trivalent cerium ions in fluoride hosts enable the generation of broadly tunable UV laser light. optica.orgmq.edu.au
Key cerium-doped fluoride crystals that have demonstrated efficient and reliable laser operation include Ce³⁺:LiCaAlF₆ (Ce:LiCAF), Ce³⁺:LiSrAlF₆ (Ce:LiSAF), and Ce³⁺:LiLuF₄ (Ce:LiLuF). optica.orgnasa.gov These materials can be pumped by the fourth harmonic of Nd:YAG lasers, offering a simpler and more efficient alternative to complex nonlinear frequency conversion techniques. laserfocusworld.comtaylorfrancis.com Research has focused on overcoming challenges such as color center formation due to UV pump radiation to expand the spectral coverage and improve laser performance. optica.orgnasa.gov
Interactive Table: Properties of Cerium(III)-Doped Laser Crystals
| Crystal | Tuning Range (nm) | Pump Wavelength (nm) | Reported Slope Efficiency (%) |
|---|---|---|---|
| Ce:LiCAF | 280–316 | 266 | 46 |
| Ce:LiLuF | 305–335 | 287 (pumped by Ce:LiCAF) | 70 |
| Ce:LiSAF | 280–335 (general range for Ce-fluorides) | N/A | N/A |
Data sourced from multiple research findings. optica.orglaserfocusworld.comoptica.org
Emitters for High-Performance Organic Light-Emitting Diodes (OLEDs)
Cerium(III) complexes are emerging as a new class of emitters for high-performance organic light-emitting diodes (OLEDs), particularly for challenging blue OLEDs. nih.govacs.org Traditional fluorescent emitters have limited efficiency, while phosphorescent emitters, though efficient, often suffer from long excited-state lifetimes, leading to poor operational stability, especially in the blue region. nih.goveurekalert.org
Cerium(III) complexes offer a promising solution due to their spin- and parity-allowed 5d→4f transition, which results in a short excited-state lifetime on the nanosecond scale. nih.goveurekalert.org This characteristic, combined with a theoretical 100% internal quantum efficiency (IQE), can lead to OLEDs with both high efficiency and long operational stability. nih.goveurekalert.org Researchers have demonstrated blue-emitting OLEDs based on cerium(III) complexes with high external quantum efficiencies (EQE) exceeding 20% and significantly longer operational lifetimes compared to classic phosphorescent emitters. nih.gov The emission color of these complexes can be tuned by modifying the coordination environment of the Ce(3+) ion. nih.gov
Interactive Table: Performance of Cerium(III)-Based OLEDs
| Cerium(III) Complex | Emission Color | Max. EQE (%) | Excited-State Lifetime (ns) |
|---|---|---|---|
| Ce-2 | Blue | 20.8 | 52.0 |
| Ce(TpMe2)₂(dppz) | Blue | 12.5 | N/A |
| Tris(pyrazolyl)borate Ligand Complexes | Blue | 14.1 | 35-73 |
Data compiled from various studies on Ce(III) complexes in OLEDs. nih.govacs.orgacs.org
Scintillation Materials and Luminescent Sensors
Cerium(III)-doped inorganic crystals are widely used as scintillators for the detection of high-energy radiation, such as gamma rays and X-rays. samaterials.comosti.gov These materials are crucial in medical imaging, high-energy physics, and security applications. hellma-materials.com The scintillation process involves the absorption of ionizing radiation and the subsequent emission of light pulses, with the light yield being proportional to the absorbed energy. hellma-materials.com
Cerium-doped garnet crystals, such as Lutetium Aluminum Garnet (LuAG:Ce) and Gadolinium Aluminum Gallium Garnet (Ce:GAGG), are prominent scintillators known for their high density, high light yield, and good energy resolution. samaterials.comosti.gov Ce:GAGG, for instance, is one of the brightest scintillators available with an emission peak around 520 nm, making it well-suited for readout by silicon photomultipliers. samaterials.com Research in this area focuses on "defect engineering" to improve scintillation performance by, for example, co-doping with ions like Mg²⁺ to stabilize the Ce⁴⁺ state, which can create a faster radiative recombination pathway. acs.orgwsu.edu Cerium(III)-doped materials are also investigated for luminescent sensors, where changes in luminescence can indicate the presence of specific analytes or changes in the environment. nih.gov
Interactive Table: Characteristics of Cerium(III)-Based Scintillators
| Scintillator Material | Emission Peak (nm) | Key Properties | Applications |
|---|---|---|---|
| Ce:GAGG | 520 | High light yield, high density, good energy resolution | Gamma spectroscopy, medical imaging (SPECT) |
| LuAG:Ce | N/A | High density, high effective atomic number, chemical robustness | Gamma-ray detection |
| CeBr₃ | N/A | Superior energy linearity and resolution compared to NaI | Gamma-ray detection |
Information gathered from studies on cerium-based scintillation materials. samaterials.comosti.govinmm.org
Energy Storage and Conversion Systems
The reversible Ce(III)/Ce(IV) redox couple is a key component in the development of advanced energy storage systems, particularly redox flow batteries. researchgate.net The ability of cerium to easily transition between these two oxidation states is fundamental to its application in this field. benthamdirect.com
Advanced Redox Flow Batteries
Cerium-based redox flow batteries (RFBs) are considered a promising technology for large-scale energy storage due to their high open-circuit cell voltages. researchgate.netrsc.org These batteries store energy in liquid electrolytes, allowing for independently tunable power and energy capacities. researchgate.net The Ce(III)/Ce(IV) redox reaction typically occurs in the positive electrolyte. sandia.gov
A significant challenge in the development of cerium-based RFBs is the sluggish kinetics of the cerium redox reactions on standard electrodes like graphite (B72142) felt. researchgate.netrsc.org To address this, research has focused on developing high-performance electrode materials with enhanced catalytic activity. researchgate.net Strategies include surface functionalization of graphite felts and the creation of hybrid architectures, such as anchoring tungsten trioxide (WO₃) nanowall arrays onto graphite felt surfaces. researchgate.netrsc.org Additionally, the composition of the electrolyte, often using methanesulfonic acid (MSA) or sulfuric acid, is a critical factor influencing the performance and stability of the Ce(III)/Ce(IV) redox couple. researchgate.netsandia.govumich.edu Novel RFB systems, such as the cerium-copper and cerium/ascorbic acid/iodine RFBs, have been developed to improve efficiency and reduce costs. ciac.jl.cnmdpi.comnih.gov
Interactive Table: Performance of Various Cerium-Based Redox Flow Batteries
| RFB System | Key Innovation | Average Coulombic Efficiency (%) | Average Energy Efficiency (%) |
|---|---|---|---|
| Cerium-Copper | Novel redox couple | 100 | >75 |
| Cerium-Zinc with MNGF electrode | Superhydrophilic material concept | N/A | 46.8% increase over pristine GF |
| Cerium/Ascorbic Acid/Iodine | Novel active species and modified materials | N/A | ~72 |
Data from studies on different cerium-based RFB chemistries and materials. researchgate.netciac.jl.cnmdpi.comnih.gov
Components in Solid Oxide Fuel Cells (SOFCs)
Cerium(III) plays a crucial, albeit indirect, role in the advancement of Solid Oxide Fuel Cells (SOFCs), which are highly efficient and environmentally friendly energy conversion devices. rsc.org While the primary material used is cerium(IV) oxide (ceria, CeO₂), the functionality of ceria-based components in SOFCs is intrinsically linked to the Ce³⁺/Ce⁴⁺ redox couple. Ceria-based materials are particularly investigated for electrolytes and as components in anodes, especially for low (≤650 °C) and intermediate (650–850 °C) temperature SOFCs. rsc.org
In the anode, ceria is used to improve performance and mitigate common issues like carbon deposition when using hydrocarbon fuels. biofuelsdigest.com Ni-based anodes can suffer from a decrease in catalytic activity due to carbon buildup. biofuelsdigest.com Adding a ceria reforming layer enhances carbon tolerance. biofuelsdigest.com The catalytic activity of ceria in hydrocarbon oxidation is linked to the redox cycling between Ce⁴⁺ and Ce³⁺, which promotes the oxidation of carbonaceous species and enhances oxygen vacancy concentration on the electrode surface. biofuelsdigest.com However, challenges remain, as ceria's electronic conductivity can be relatively low, and its high thermal expansion can create mechanical challenges during fabrication and operation. biofuelsdigest.comceramics.org
Research has explored various doped ceria compositions for SOFC applications, as detailed in the table below.
| Material Composition | Application in SOFC | Key Finding |
| Gadolinia-doped ceria (GDC) | Anode Component | Used with Ni in anodes to improve performance and resistance to impurities. researchgate.net |
| La³⁺, Nd³⁺, Bi³⁺-Doped Ceria | Electrolyte | Investigated as mixed conductor materials to lower operative temperatures. mdpi.com |
| Scandium-cerium doped zirconia | Electrolyte | Enhances ion conduction compared to yttria-stabilized zirconia. ceramics.org |
Electrochemical Devices and Superconductors
The electrochemical properties of the Cerium(III)/Cerium(IV) redox couple are harnessed in various devices beyond fuel cells, including redox flow batteries (RFBs) and electrochemical sensors. In a novel RFB system, cerium nitrate (B79036) hexahydrate [Ce(NO₃)₃·6H₂O] serves as the positive Ce³⁺/Ce⁴⁺ ion pair. mdpi.com This system demonstrates the potential for high reduction potential (1.28 to 1.72 V) and aims to reduce electrolyte costs compared to traditional all-vanadium systems. mdpi.com The electrochemical behavior of the Ce(III)/Ce(IV) redox pair is complex and can be influenced by the supporting electrolyte, such as sulfuric or methanesulfonic acid. mdpi.comnih.gov
Studies have also investigated the electrochemical behavior of Ce(III) in molten salt systems for potential applications in metal recovery. In molten LiF-BaF₂, it was found that CeF₃ can be reduced to cerium metal in a single, reversible step involving the exchange of three electrons (Ce(III) + 3e⁻ → Ce(0)). doi.org Furthermore, cerium(III) hydroxide thin films have been synthesized for supercapacitor applications, demonstrating the versatility of Ce(III) compounds in energy storage. researchgate.net A sensor for the potentiometric monitoring of cerium(III) ions has been developed using a PVC membrane with 1,3,5-trithiane (B122704) as a neutral carrier, addressing a need for Ce(III) monitoring in industrial and chemical samples. acs.org
In the realm of materials science, cerium-containing compounds exhibit fascinating superconducting properties. Superconductivity, a state of zero electrical resistance, has been observed in several cerium-based intermetallic and high-entropy alloys. For instance, CeIr₃ is a type-II superconductor below a critical temperature (Tc) of 2.5 K. researchgate.net The cerium ions in this compound show an intermediate valence state, fluctuating between Ce³⁺ and Ce⁴⁺ configurations. researchgate.net Similarly, the well-studied compound CeCu₂Si₂ displays superconductivity that is believed to be mediated by valence fluctuations, particularly under pressure. aps.org Recent discoveries have also shown that applying uniaxial pressure on pure elemental cerium can induce a superconducting phase with a remarkably high Tc exceeding 20 K. arxiv.org Ternary hydrides, such as (La,Ce)H₉₋₁₀, have been synthesized and show high-temperature superconductivity at 176 K under 100 GPa, a significant enhancement over their binary components. nih.gov
| Compound/System | Application | Key Superconducting/Electrochemical Property |
| Ce(NO₃)₃·6H₂O | Redox Flow Battery | Acts as the Ce³⁺/Ce⁴⁺ redox couple in the positive electrolyte. mdpi.com |
| CeF₃ in LiF-BaF₂ | Molten Salt Electrochemistry | Reversible reduction of Ce(III) to Ce(0). doi.org |
| CeIr₃ | Superconductor | Type-II superconductivity with a transition temperature (Tc) of 2.5 K. researchgate.net |
| (La,Ce)H₉₋₁₀ | High-Pressure Superconductor | Exhibits a high Tc of 176 K at 100 GPa. nih.gov |
| Elemental Cerium | High-Pressure Superconductor | Shows a Tc above 20 K under uniaxial pressure. arxiv.org |
Nanomaterials for Advanced Functional Applications
Surface Chemistry and Charge-Dependent Functionality
The functionality of cerium oxide nanoparticles (nanoceria) is profoundly influenced by their surface chemistry, specifically the ratio of Ce³⁺ to Ce⁴⁺ ions. rsc.org This ratio dictates the nanoparticle's catalytic activity and its interaction with biological systems. A higher proportion of surface Ce³⁺ is linked to a greater number of oxygen vacancies, which are the active sites for the superoxide dismutase (SOD) mimetic activity of nanoceria. rsc.org This antioxidant behavior is crucial for applications targeting diseases associated with oxidative stress. rsc.orgresearchgate.net Conversely, a lower Ce³⁺/Ce⁴⁺ ratio is associated with catalase mimetic activity. rsc.org
The surface charge of polymer-coated nanoceria is a critical determinant of its cellular uptake and localization, which in turn governs its biological effect. nih.govacs.org Studies have engineered nanoceria with positive, negative, and neutral surface charges by using different polymer coatings like aminated polyacrylic acid, polyacrylic acid, and dextran, respectively. nih.gov Research indicates that the internalization and subcellular destination of these nanoparticles are charge-dependent. nih.govacs.org For example, positively charged nanoceria may interact more readily with negatively charged cell membranes, leading to different uptake patterns compared to negatively charged or neutral nanoparticles. acs.org This charge-dependent functionality allows for the tuning of nanoceria's properties for specific applications, such as improving the delivery of chemotherapeutics to tumor cells. nih.gov The exceptional performance of ceria is fundamentally governed by its defect chemistry, where the formation of each oxygen vacancy is compensated by two localized Ce³⁺ ions. acs.org However, recent findings show that these electrons have a strong preference to localize on the nanoparticle surface, leading to a higher Ce³⁺ to oxygen vacancy ratio on the surface compared to the bulk. acs.org
| Nanoparticle Surface Property | Controlling Factor | Resulting Functionality |
| Ce³⁺/Ce⁴⁺ Ratio | Synthesis method, dopants | High Ce³⁺: SOD mimetic (antioxidant) activity. Low Ce³⁺: Catalase mimetic activity. rsc.org |
| Surface Charge (Positive, Negative, Neutral) | Polymer coating (e.g., aminated polyacrylic acid, dextran) | Influences cellular internalization, localization, and cytotoxicity. nih.govacs.org |
| Electron Localization | Nanoparticle size, reduction level | Electrons (Ce³⁺ sites) preferentially segregate to the surface, especially in smaller nanoparticles. acs.org |
Self-assembly and Interfacial Phenomena in Nanomaterial Systems
Self-assembly at fluid interfaces provides a powerful method for organizing nanomaterials, including those based on cerium(III), into functional two- and three-dimensional structures. epj.org This process is driven by the reduction of interfacial energy between two immiscible liquids (e.g., oil and water) when nanoparticles adsorb at the interface. epj.org Surfactants and polymers are often employed to direct the self-assembly of cerium-based nanoparticles, such as cerium carbonate hydroxide, into specific nanostructures like rods. researchgate.net These organized structures can be converted to cerium oxide while retaining their morphology, resulting in materials with high surface areas and large pore volumes that are advantageous for catalytic applications. researchgate.net
The synthesis of ceria nanoparticles within self-assembled systems like micelles and microemulsions is a common strategy to control particle size and morphology, yielding nanoparticles as small as 5 nm with high surface areas. researchgate.net The surfactant molecules can act as templates, influencing the growth and final structure of the nanoparticles. researchgate.netresearchgate.net Furthermore, self-assembled three-dimensional hydrogels incorporating graphene derivatives and cerium oxide nanoparticles have been developed. rsc.org The properties of these hydrogels can be tuned by controlling the parameters of the self-assembly process, creating functional scaffolds for applications such as tissue engineering and regenerative medicine. rsc.org The assembly of nanoparticles at liquid-liquid interfaces is a versatile platform for creating advanced materials with applications in catalysis, coatings, and composites. epj.org
Environmental Chemical Applications
Adsorption and Recovery of Rare Earth Elements from Aqueous Systems
Cerium(III) is a valuable rare earth element (REE), and its recovery from industrial wastewater and secondary sources is of significant economic and environmental importance. ecu.edu.auresearchgate.net Adsorption has emerged as a viable and effective technique for recovering Ce³⁺ ions from aqueous solutions. researchgate.net A variety of adsorbent materials have been investigated for their capacity to bind and remove Ce(III).
Metal-Organic Frameworks (MOFs), such as HKUST-1, have demonstrated high efficiency, with a remarkable adsorption capacity of 353 mg/g for Ce³⁺ at a pH of 6. ecu.edu.au The mechanism is suggested to involve ion exchange between Ce³⁺ and the Cu²⁺ ions within the MOF structure, as well as the formation of Ce–O covalent bonds. ecu.edu.au Zeolites synthesized from the residue of REE leaching from kaolinite (B1170537) have also proven to be effective adsorbents. nih.gov Sodalite, a type of zeolite, showed an adsorption capacity of 53 mg/g. nih.gov
Carbon-based nanomaterials, including multiwalled carbon nanotubes, are also of interest for Ce(III) adsorption. mdpi.com The adsorption process is influenced by factors such as the initial metal concentration, adsorbent dosage, and the pH of the solution. mdpi.com Another promising adsorbent is a composite of graphite and alginate (GRA), which has shown a maximum monolayer capacity of 200 mg/g for Ce(III) at 25 °C and demonstrated selectivity for Ce(III) over La(III). nih.gov The adsorption kinetics for many of these materials are well-described by the pseudo-second-order model, while the Langmuir isotherm model often fits the equilibrium data, indicating monolayer adsorption. ecu.edu.aunih.govnih.gov
The table below summarizes the performance of various adsorbents for Cerium(III) recovery.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Findings |
| HKUST-1 (MOF) | 353 | 6 | High efficiency; mechanism involves ion exchange and covalent bonding. ecu.edu.au |
| Sodalite (Zeolite) | 53 | 6 | Synthesized from kaolinite leaching residue, making it a sustainable option. nih.gov |
| Graphite/Alginate (GRA) | 200 | Not specified | Exhibits selective separation of Ce(III) from La(III). nih.gov |
| Multiwalled Carbon Nanotubes | Not specified | 6 | Adsorption is dependent on initial Ce(III) concentration and pH. mdpi.com |
Remediation and Sequestration of Inorganic Pollutants (e.g., Heavy Metals)
Cerium(III)-based materials have demonstrated significant potential in the remediation and sequestration of inorganic pollutants, particularly heavy metals, from aqueous environments. The efficacy of these materials stems from the unique redox properties of cerium, primarily the Ce(III)/Ce(IV) couple, and the high surface area and reactivity of cerium-based nanostructures. These materials function through a combination of oxidation and adsorption mechanisms to remove toxic metal ions from water.
Research has shown that cerium oxide (CeO₂) nanoparticles are effective in the removal of arsenic. They facilitate the oxidation of the more toxic arsenite (As(III)) to the less toxic arsenate (As(V)), which is then adsorbed onto the nanoparticle surface. atomfair.comdeswater.com This dual functionality is crucial for treating arsenic-contaminated water where arsenic speciation can vary. atomfair.com The process is pH-dependent, with optimal removal typically observed in slightly acidic to neutral conditions (pH 5–7). atomfair.com Under alkaline conditions, deprotonation of surface hydroxyl groups can reduce the adsorption capacity for As(V). atomfair.com
Cerium-based materials have also been successfully employed for the removal of other heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and chromium (Cr(VI)). deswater.commdpi.comresearchgate.net For instance, cerium oxide nanoparticles attached to reduced graphene oxide have shown high adsorption capacities for lead and cadmium. deswater.comresearchgate.net Similarly, nanocomposites of cerium oxide with agricultural waste materials like corncobs have been developed as cost-effective and environmentally friendly adsorbents for cadmium and chromium. mdpi.com The adsorption capacity of these materials is influenced by factors such as pH, initial pollutant concentration, and adsorbent dose. mdpi.com
The following table summarizes the performance of various Cerium(III)-based materials in the removal of different heavy metals.
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Cerium oxide nanorods | Arsenic (III) | 21.27 | Not Specified | deswater.com |
| Cerium oxide modified activated carbon | Arsenic (III) | 36.77 | 5 | researchgate.net |
| Cerium oxide modified activated carbon | Arsenic (V) | 43.60 | 5 | researchgate.net |
| Mn–Ce oxide-modified activated carbon | Arsenic (III) | 73.16 | 7.0 | rsc.org |
| CeO₂/rGO-HMT (in-situ growth) | Lead (II) | 95.75 | 5.5-6 | deswater.com |
| CeO₂/rGO-AM (self-assembly) | Cadmium (II) | 31.26 | 5.5-6 | deswater.com |
| Cerium oxide/corncob nanocomposite | Cadmium | Not specified (95% removal at 20 mg dose) | Basic | mdpi.com |
| Cerium oxide/corncob nanocomposite | Chromium | Not specified (88% removal at 20 mg dose) | Basic | mdpi.com |
| Hydrous cerium dioxide (READ-As) | Antimony | 0.1284 | Not Specified | researchgate.net |
Mitigation Strategies for Gaseous Environmental Pollutants
Cerium(III)-containing materials, particularly cerium oxides, are integral to advanced catalytic technologies for the mitigation of gaseous environmental pollutants. Their effectiveness is largely attributed to their high oxygen storage capacity (OSC) and the ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.net This redox behavior facilitates the conversion of harmful gases into less toxic substances.
In the realm of automotive exhaust treatment, ceria is a crucial component of three-way catalysts (TWCs). It promotes the reduction of nitrogen oxides (NOx) to nitrogen (N₂) and the oxidation of carbon monoxide (CO) and unburned hydrocarbons (HCs) to carbon dioxide (CO₂) and water. nih.govsciltp.com The presence of Ce³⁺ ions increases the amount of unstable surface oxygen and oxygen free radicals, which enhances the adsorption and activation of reactants. researchgate.net The addition of cerium oxide to diesel fuel, in conjunction with a particulate filter, has been shown to substantially decrease both the mass and number of particulate matter emissions. healtheffects.org
Cerium-based catalysts are also effective in the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃), a key technology for controlling NOx emissions from stationary sources and diesel engines. researchgate.net Furthermore, these materials are utilized in the catalytic combustion of volatile organic compounds (VOCs), which are precursors to photochemical smog. researchgate.netmdpi.com The combination of cobalt and cerium oxides has been shown to be effective in the oxidation of methane, propane, and n-hexane. mdpi.com Cerium-based materials also show promise for the removal of sulfur oxides (SOx). scispace.comresearchgate.net
The table below presents research findings on the reduction of various gaseous pollutants using Cerium(III)-based catalysts.
| Catalytic System | Target Pollutant(s) | Reduction/Conversion Efficiency | Temperature/Conditions | Reference |
| Cerium oxide nano-additives in diesel fuel | Hydrocarbons (HC) | 56.5% reduction | Engine operating conditions | taylors.edu.myresearchgate.net |
| Cerium oxide nano-additives with SCR | Nitrogen oxides (NOx) | 50-60% reduction | Engine operating conditions | taylors.edu.myresearchgate.net |
| Alumina catalytic converter with cerium oxide nanoparticles | Hydrocarbons (HC), Nitrogen oxides (NOx) | Up to 98% conversion | Above 250°C, reaching maximum at 440°C | researchgate.net |
| Fe-Ce composite in coke combustion | Nitrogen oxides (NOx) | 73% reduction | 1000 °C | e3s-conferences.org |
Environmental Fate and Transport Mechanisms of Cerium(III)-Containing Nanoparticles
The increasing use of cerium(III)-containing nanoparticles, particularly cerium oxide nanoparticles (nCeO₂), necessitates an understanding of their environmental fate and transport. Once released into the environment, the behavior of these nanoparticles is governed by a complex interplay of their physicochemical properties and environmental conditions. nih.gov
In aquatic systems, the stability and aggregation of nCeO₂ are significantly influenced by factors such as pH, ionic strength, and the presence of natural organic matter (NOM). nih.govacs.org NOM can adsorb onto the surface of nanoparticles, reducing their aggregation and stabilizing them in the water column. nih.govacs.org However, under certain conditions, nCeO₂ can undergo rapid aggregation and sedimentation, leading to their accumulation in sediments. tandfonline.comalr-journal.org Sediments are considered a major sink for nanomaterials released into aquatic ecosystems. tandfonline.com
In terrestrial environments, the mobility of nCeO₂ in soil is generally low. zldm.ru These nanoparticles can interact with soil components, which can either immobilize them or enhance their transport. researchgate.net The transformation of CeO₂ nanoparticles at the root-soil interface has been observed, with evidence of the reduction of Ce(IV) to Ce(III). nih.gov This reduction may facilitate the uptake of cerium by plants. nih.gov While some studies have shown that cerium can accumulate in plant tissues, others have found no evidence of translocation from the roots to the newly grown leaves of certain plants like maize. nih.govuzh.ch The dissolution of nCeO₂ in soil can also occur, releasing Ce³⁺ ions into the soil solution, a process that is more pronounced in acidic soils and for smaller nanoparticles. mdpi.com
The following table summarizes key factors influencing the environmental behavior of cerium(III)-containing nanoparticles.
| Environmental Factor | Influence on Nanoparticle Behavior | Mechanism/Effect | References |
| pH | Affects aggregation and stability | The zeta potential of CeO₂ nanoparticles decreases with increasing pH. Aggregation is enhanced near the point of zero charge. | clemson.edu |
| Ionic Strength | Promotes aggregation | Cations in solution can compress the electrical double layer around the nanoparticles, leading to increased aggregation. | nih.govclemson.edu |
| Natural Organic Matter (NOM) | Stabilizes nanoparticles | NOM adsorbs onto the nanoparticle surface, creating steric and electrostatic repulsion that prevents aggregation. | nih.govacs.org |
| Soil Composition | Influences mobility and transport | Interactions with soil particles can lead to immobilization. The presence of organic matter can affect adsorption mechanisms. | researchgate.netmdpi.com |
| Plant Roots | Can induce redox transformation | Reduction of Ce(IV) to Ce(III) at the root surface has been observed, potentially facilitating uptake. | nih.gov |
Emerging Research Directions and Future Challenges in Cerium Iii Chemistry
Rational Design Principles for Tailored Cerium(III) Complex Properties
The ability to fine-tune the properties of cerium(III) complexes is paramount for their application in various fields. Rational design principles are now being employed to manipulate the electronic, redox, and photophysical characteristics of these complexes by systematically modifying the ligand environment.
A key strategy involves the derivatization of ligands to modulate the electronic structure of the cerium center. For instance, the redox potential of the Ce(IV)/Ce(III) couple can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the ligand framework. acs.orgnih.gov This correlation is directly linked to the energy stabilization of the highest occupied molecular orbital (HOMO). acs.org The choice of coordinating atoms within the ligand also plays a crucial role. Researchers have demonstrated that by changing the coordinating chalcogen atoms (from Oxygen to Tellurium) in imidodiphosphinate ligands, the emission bandwidth of Ce(III) complexes can be systematically tuned, even achieving orange-red emission, which is beyond the traditional emission colors for Ce(III). chemistryviews.org
The ligand field strength has been identified as a critical parameter that influences the electrochemical properties of cerium complexes. A semiempirical, predictive model has been developed by correlating the Ce(IV)/Ce(III) redox potentials with ligand field strengths, offering a valuable tool for designing complexes with specific redox thermodynamics. acs.org Furthermore, the reorganization of the ligand sphere around the cerium ion upon a change in oxidation state has a significant kinetic and thermodynamic impact on the redox process. researchgate.netresearchgate.net The large change in ionic radii between Ce(III) and Ce(IV) necessitates considerable ligand reorganization, and controlling this process through ligand design is a key aspect of rational synthesis. researchgate.netacs.org For example, in heterobimetallic frameworks, redox-inactive metals in the secondary coordination sphere can control the ligand reorganization, thereby influencing the oxidation chemistry of the cerium center. researchgate.netnih.gov
Table 1: Influence of Ligand Design on Cerium(III) Complex Properties
| Design Principle | Effect on Property | Example Ligand System | Reference |
|---|---|---|---|
| Ligand Derivatization (Electron-donating/withdrawing groups) | Tunes Redox Potential | Functionalized N2O2-donor ligands | acs.orgnih.gov |
| Variation of Coordinating Atom | Modulates Photoluminescence (Emission Bandwidth and Color) | Chalcogen-coordinated imidodiphosphinates (O, S, Se, Te) | chemistryviews.org |
| Control of Ligand Field Strength | Systematic variation of Ce(IV)/Ce(III) redox potentials | Tetrakis(pyridyl-nitroxide) compounds | acs.org |
| Management of Ligand Reorganization | Influences redox kinetics and thermodynamics | Heterobimetallic frameworks with redox-inactive metals | researchgate.netnih.gov |
In-situ and Operando Characterization of Reaction Mechanisms
Understanding the dynamic changes that cerium(III) species undergo during a chemical reaction is crucial for elucidating reaction mechanisms and designing more efficient catalysts and materials. In-situ and operando characterization techniques, which probe the system under actual reaction conditions, are providing unprecedented insights.
Operando X-ray absorption spectroscopy (XAS) is a powerful tool for investigating the electronic and geometric structure of cerium species in real-time. nih.gov For example, in the context of CO oxidation on Au/CeO2 catalysts, operando XAS at the Ce LIII-edge can track the concentration of Ce(III) ions, which is directly related to the formation of oxygen vacancies, a key step in the catalytic cycle. nih.gov Similarly, in-situ X-ray absorption near-edge structure (XANES) spectroscopy has been used to monitor the cerium redox equilibrium in molten aluminosilicate (B74896) glasses, demonstrating that the oxidation state at room temperature is representative of the high-temperature state. aip.org
A novel surface-sensitive operando technique combines modulated chemical excitation with resonant photoelectron spectroscopy (RPES) to follow the dynamic evolution of Ce(III)/Ce(IV) redox states on the surface of ceria during CO oxidation. rsc.org This method has revealed that under certain conditions, a complete conversion from Ce(III) to Ce(IV) does not occur, highlighting the persistence of Ce(III) species on the catalyst surface. rsc.org Furthermore, in-situ characterization of Cu/CeO2 nanocatalysts for CO2 hydrogenation using techniques like time-resolved X-ray diffraction (TR-XRD) and ambient pressure X-ray photoelectron spectroscopy (AP-XPS) has shown a partial Ce(IV) to Ce(III) transformation under reaction conditions, which is crucial for the catalytic activity. acs.org
These advanced characterization methods provide a detailed picture of the structural and electronic transformations of cerium(III) containing materials during operation, moving beyond static characterization to a dynamic understanding of their function.
Investigation of Synergistic Effects in Mixed-Metal and Composite Systems
The combination of cerium(III) with other metals in heterobimetallic complexes or composite materials can lead to synergistic effects, resulting in enhanced properties and novel reactivity that are not observed in the single-component systems.
In the realm of catalysis, heterobimetallic complexes are of great interest. A Ce(III)-Ni(II) diimine complex has been shown to be an efficient electrocatalyst for CO2 reduction. acs.org In this system, the Lewis acidic cerium(III) ion is proposed to facilitate the coordination of CO2, which is then shuttled to the reactive nickel center, enhancing the electroreduction process. acs.org The synthesis of heterobimetallic complexes of cerium(III) with alkali metals or group 9 metals bridged by bromine has also been reported, highlighting the potential for creating novel catalytic sites through the interaction of different metals. nih.gov The tuning of the Ce(IV)/Ce(III) redox potential can also be achieved in heterobimetallic cerium complexes built upon a heteroditopic, tripodal ligand framework, where the secondary cation influences the electronic properties of the cerium center. digitellinc.com
Development of Sustainable and Scalable Synthesis Routes for Cerium(III) Materials
The increasing demand for cerium-based materials necessitates the development of synthesis methods that are not only efficient but also environmentally friendly and scalable. Green chemistry principles are being increasingly applied to the synthesis of cerium(III) compounds and materials.
One promising approach is the use of plant extracts as reducing and capping agents for the synthesis of cerium oxide nanoparticles. rsc.orgmdpi.comresearchgate.net For example, extracts from Oroxylum indicum and Lycium cooperi have been successfully used to mediate the synthesis of CeO2 nanoparticles. rsc.orgmdpi.com These methods are often carried out in aqueous solutions at mild temperatures, avoiding the use of toxic organic solvents and harsh reaction conditions. rsc.org Biopolymers like alginate have also been employed as templates in a one-step, green synthesis of functionalized cerium oxide nanoparticles. researchgate.net
Solvent-free synthesis is another green approach that has been applied to the preparation of cerium(III)-catalyzed Schiff bases. The reaction of primary aromatic amines with aryl aldehydes can be efficiently catalyzed by cerium chloride heptahydrate under solvent-free conditions, leading to high yields of the desired products. tandfonline.com Furthermore, the development of synthetic strategies for cerium-based metal-organic frameworks (MOFs) in aqueous solutions under ambient conditions represents a significant step towards the sustainable and large-scale production of these porous materials. acs.org These green synthesis routes not only reduce the environmental impact but can also offer advantages in terms of cost-effectiveness and scalability. acs.org
Advanced Predictive Modeling for Cerium(III) Chemical Behavior
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the chemical behavior of cerium(III) complexes. These theoretical methods provide insights into electronic structures, reaction mechanisms, and spectroscopic properties that can be challenging to obtain experimentally.
DFT calculations have been successfully employed to predict the redox potentials of the Ce(IV)/Ce(III) couple in nonaqueous solvents. acs.org By correlating the calculated free energy change (ΔG°) for the Ce(IV)/Ce(III) transformation or the energy of the Ce(IV) lowest unoccupied molecular orbital (LUMO) with experimental redox potentials, predictive models have been developed. acs.org These models can guide the design of new cerium complexes with desired electrochemical properties. DFT has also been used to investigate the geometry and electronic structure of Ce(III) complexes, such as an isatin-Schiff base complex, by calculating parameters like the HOMO-LUMO energy gap and dipole moment. rsc.org
In the study of reaction mechanisms, computational methods can provide valuable information. For example, DFT calculations have been used to elucidate the charge-transfer mechanism in the Ce(III)/Ce(IV) redox couple in sulfuric acid, helping to explain the observed redox potential shift and charge transfer behavior. nih.gov Furthermore, theoretical studies on cerium oxides (CeO2 and Ce2O3) using hybrid functionals like B3LYP have demonstrated the ability of these methods to reasonably describe the structural and electronic properties of these important materials. researchgate.net Quantum chemical simulations have also provided detailed insights into the structural and dynamical properties of the hydrated Ce(III) ion in an aqueous environment. nih.govresearchgate.net
Table 2: Applications of Advanced Predictive Modeling in Cerium(III) Chemistry
| Modeling Technique | Application | Predicted/Calculated Property | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of Redox Potentials | ΔG°(CeIV/CeIII), LUMO energy | acs.org |
| DFT | Elucidation of Electronic Structure | HOMO-LUMO gap, dipole moment | rsc.org |
| DFT | Investigation of Reaction Mechanisms | Charge-transfer mechanism, free energies | nih.gov |
| Quantum Mechanical Charge Field (QMCF) Molecular Dynamics | Study of Hydration Shell | Structural and dynamical properties of hydrated Ce(III) | nih.govresearchgate.net |
Q & A
Q. How can conflicting data on Cerium(3+)'s biocompatibility be addressed in meta-analyses?
- Answer: Apply systematic review protocols with inclusion criteria for synthesis methods, characterization data, and toxicity endpoints. Statistical tools like subgroup analysis can isolate variables (e.g., particle size, surface coating) contributing to discrepancies .
Methodological Guidance
- Data Collection : Use Raman spectroscopy and XPS for oxidation state analysis; pair with ICP-MS for cerium quantification in biological samples .
- Statistical Analysis : Employ multivariate regression to correlate Ce(3+) ratios with therapeutic outcomes or toxicity thresholds .
- Ethical Considerations : Adhere to guidelines for animal welfare and nanoparticle disposal to mitigate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
